Structural and Synthetic Paradigms of 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956383-11-1) in Targeted Therapeutics
An in-depth technical guide on the chemical properties, structural rationale, and synthetic applications of 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956383-11-1) in modern drug discovery. Executive Summary The...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the chemical properties, structural rationale, and synthetic applications of 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956383-11-1) in modern drug discovery.
Executive Summary
The development of highly selective targeted therapeutics—particularly kinase inhibitors—relies heavily on privileged molecular scaffolds. 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956383-11-1) has emerged as a critical, high-value building block in medicinal chemistry. Featuring a rigid benzopyridine (quinoline) core substituted with a versatile carboxylic acid and a highly electron-withdrawing methylsulfonyl group, this compound serves as the foundational precursor for a myriad of bioactive quinoline-3-carboxamides. This whitepaper details the physicochemical properties, structural rationale, and validated synthetic workflows for utilizing this intermediate in the development of advanced pharmaceutical agents.
Physicochemical & Electronic Profiling
Understanding the intrinsic properties of CAS 1956383-11-1 is essential for predicting its behavior in both synthetic environments and biological systems.
Quantitative Data Summary
Property
Specification / Value
CAS Registry Number
1956383-11-1
Chemical Nomenclature
5-(Methylsulfonyl)quinoline-3-carboxylic acid
Molecular Formula
C₁₁H₉NO₄S
Molecular Weight
251.26 g/mol
SMILES String
O=C(O)C1=CC2=C(S(=O)(C)=O)C=CC=C2N=C1
Key Functional Groups
Carboxylic acid (-COOH), Methylsulfonyl (-SO2CH3)
Standard Purity
≥ 95.0 - 98.0% (HPLC)
Storage Conditions
Refrigerated (2-8°C), dry, dark environment
Electronic and Steric Causality
The architectural brilliance of this molecule lies in its dual functionalization:
The Quinoline Core: Acts as a rigid, planar pharmacophore capable of robust
π−π
stacking and hydrophobic interactions within the ATP-binding pockets of kinases[1]. The nitrogen atom serves as a critical hydrogen bond acceptor.
The 3-Carboxylic Acid: Provides a highly reactive synthetic handle for amidation. The resulting carboxamide group at the C-3 position is crucial for biological activity, facilitating key hydrogen bonding with target hinge regions[2].
The 5-Methylsulfonyl Group (-SO₂CH₃): Exerts a profound electron-withdrawing effect (both inductive
−I
and resonance
−M
). This lowers the
pKa
of the adjacent quinoline nitrogen, reducing its basicity. In drug design, mitigating basicity is a proven strategy to enhance passive membrane permeability and reduce off-target hERG channel liabilities. Furthermore, the sulfone oxygens act as potent, directional hydrogen-bond acceptors.
Application in Drug Discovery: Kinase Inhibition
Quinoline-3-carboxamides—synthesized directly from CAS 1956383-11-1—are extensively documented as potent inhibitors of critical oncogenic and immunological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Bruton's Tyrosine Kinase (BTK)[3][4].
In the context of autoimmune diseases (e.g., Rheumatoid Arthritis), 4-aminoquinoline-3-carboxamide derivatives have demonstrated exceptional efficacy as reversible BTK inhibitors. The quinoline core significantly improves the aqueous solubility and cell permeability of the resulting drug candidates compared to older cinnoline scaffolds[4].
Caption: Mechanism of Action: Inhibition of the BTK signaling cascade by quinoline-3-carboxamides.
Synthetic Workflows: Validated Amidation Protocol
To leverage CAS 1956383-11-1 in library synthesis, the carboxylic acid must be converted to a carboxamide. Due to the electron-deficient nature of the quinoline ring (exacerbated by the 5-sulfone), the carboxylate is a relatively poor nucleophile. Therefore, highly efficient uronium-based coupling reagents like HATU are required to drive the reaction to completion without epimerization or degradation.
Step-by-Step HATU-Mediated Amidation
Preparation & Solubilization: Dissolve 1.0 equivalent of 5-(Methylsulfonyl)quinoline-3-carboxylic acid in anhydrous
N,N
-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
Causality: DMF is a polar aprotic solvent that effectively solubilizes the zwitterionic-like starting material while preventing nucleophilic interference from the solvent.
Deprotonation: Add 3.0 equivalents of
N,N
-Diisopropylethylamine (DIPEA).
Causality: DIPEA deprotonates the carboxylic acid to form the reactive carboxylate. Its steric bulk ensures it acts strictly as a non-nucleophilic base, preventing it from competing with the target amine.
Ester Activation: Cool the reaction mixture to 0°C and add 1.2 equivalents of HATU. Stir for 15 minutes.
Causality: HATU reacts with the carboxylate to form a highly electrophilic HOAt active ester. Cooling to 0°C prevents the exothermic degradation of this active ester and minimizes side reactions (e.g., tetramethylguanidinium byproduct formation).
Amine Coupling: Add 1.1 equivalents of the desired primary or secondary amine. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.
Causality: The amine attacks the electrophilic HOAt ester, displacing the HOAt leaving group and forming the thermodynamically stable carboxamide bond.
Quench & Partitioning (Self-Validation): Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous
LiCl
and brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Causality:
NaHCO3
neutralizes residual acids and forces the HOAt byproduct into the aqueous layer. The
LiCl
wash is a critical self-validating step to remove residual DMF from the organic phase, ensuring a high-purity crude product ready for silica gel chromatography.
Caption: Standard amidation workflow for 5-(Methylsulfonyl)quinoline-3-carboxylic acid.
Analytical Characterization & Quality Control
To ensure the integrity of CAS 1956383-11-1 before committing it to complex multi-step syntheses, rigorous Quality Control (QC) must be performed.
High-Performance Liquid Chromatography (HPLC)
Stationary Phase: C18 Reverse Phase column (e.g., 50 mm x 4.6 mm, 2.7 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient: 5% to 95% B over 5 minutes.
Causality of Method: The compound possesses both an acidic moiety (-COOH) and a basic moiety (quinoline nitrogen). Without a modifier, this zwitterionic character leads to severe peak tailing. The addition of 0.1% TFA acts as an ion-pairing agent, fully protonating the quinoline nitrogen and suppressing the ionization of the carboxylic acid. This maintains the molecule in a uniform hydrophobic state, preventing secondary interactions with residual silanols on the stationary phase and guaranteeing sharp, reproducible peaks.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-
d6
.
Diagnostic Peaks: The methyl protons of the 5-methylsulfonyl group will appear as a sharp, highly deshielded singlet integrating to 3H, typically around
δ
3.2 - 3.5 ppm due to the strong electron-withdrawing nature of the adjacent
SO2
group. The quinoline aromatic protons will appear downfield (
δ
7.5 - 9.5 ppm), with the C-2 and C-4 protons exhibiting distinct splitting patterns diagnostic of the 3-substituted quinoline architecture.
References
Quinoline-based small molecules as effective protein kinases inhibitors
Journal of American Science[Link][1]
Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy
Medicinal Chemistry Research (ResearchGate)[Link][3]
Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis
ACS Publications (Journal of Medicinal Chemistry)[Link][4]
Analytical Profiling of 5-(Methylsulfonyl)quinoline-3-carboxylic Acid: Molecular Weight, Exact Mass, and HRMS Validation
Executive Summary 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. The quinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. The quinoline core, substituted with an electron-withdrawing methylsulfonyl group at the C5 position and a carboxylic acid at the C3 position, presents unique physicochemical properties. As a Senior Application Scientist, I have structured this whitepaper to detail the structural causality behind its molecular weight and exact mass, offering a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for rigorous analytical verification.
Physicochemical Profiling & Structural Causality
In drug development and structural elucidation, distinguishing between average molecular weight and monoisotopic exact mass is critical. The average molecular weight is used for stoichiometric calculations (e.g., molarity), while the exact mass is the fundamental metric for HRMS identification.
Table 1: Physicochemical Properties of 5-(Methylsulfonyl)quinoline-3-carboxylic Acid
Property
Value
Causality / Analytical Significance
Chemical Formula
C₁₁H₉NO₄S
Base quinoline core (C₉H₇N) modified with -COOH and -SO₂CH₃.
Average Molecular Weight
251.26 g/mol
Calculated using standard atomic weights [1]. Accounts for natural isotopic distributions.
Monoisotopic Exact Mass
251.0252 Da
Calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S) [2].
CAS Registry Number
1956383-11-1
Unique identifier for regulatory and sourcing compliance[3].
Expertise & Experience (The Sulfur Signature):
The presence of the sulfur atom in the methylsulfonyl moiety introduces a distinct isotopic signature. In mass spectrometry, the A+2 isotopic peak (m/z + 2) will exhibit an elevated relative abundance of approximately 4.5–5.0%. This is primarily driven by the natural ³⁴S isotope (4.21% natural abundance), combined with minor contributions from ¹⁸O. Recognizing this specific isotopic envelope acts as an immediate diagnostic tool for confirming the presence of the sulfur-containing group without requiring MS/MS fragmentation.
High-Resolution Mass Spectrometry (HRMS) Dynamics
The functional groups of 5-(Methylsulfonyl)quinoline-3-carboxylic acid dictate its ionization behavior and fragmentation pathways:
Positive Ion Mode (ESI+): The basic quinoline nitrogen readily accepts a proton during electrospray ionization, yielding a robust [M+H]⁺ ion at an exact m/z of 252.0325 (251.0252 Da + 1.0073 Da).
Negative Ion Mode (ESI-): The C3 carboxylic acid is highly acidic. In basic or neutral mobile phases, it facilitates deprotonation to yield the [M-H]⁻ ion at an exact m/z of 250.0180 (251.0252 Da - 1.0073 Da).
Collision-Induced Dissociation (CID): Upon fragmentation in the collision cell, the molecule undergoes predictable structural degradation. The most thermodynamically favorable pathway is the neutral loss of CO₂ (44.00 Da) from the carboxylic acid, followed by the expulsion of the methylsulfonyl radical or SO₂ (63.96 Da). Understanding these causal fragmentation pathways ensures high-confidence structural assignments.
Self-Validating Protocol: LC-QTOF-MS Exact Mass Determination
To establish trustworthiness, analytical measurements must be self-validating. The following protocol utilizes an internal "lock-mass" to continuously calibrate the time-of-flight (TOF) analyzer, ensuring mass accuracy within a stringent < 2 ppm error margin.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.
Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a 5-minute gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.
Ionization & MS Acquisition: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, theoretical[M+H]⁺ = 556.2771) via a secondary reference sprayer.
Data Processing & Orthogonal Validation:
Extract the ion chromatogram (EIC) for m/z 252.0325 using a narrow mass window (± 5 ppm).
Self-Validation Check: Calculate the mass error using the formula: [(Measured m/z - Theoretical m/z) / Theoretical m/z] × 10⁶. A valid, trustworthy result must yield an error of < 2 ppm.
Isotopic Validation: Compare the empirical A+1 and A+2 peak intensities against the theoretical distribution for C₁₁H₁₀NO₄S⁺ to verify the ³⁴S isotopic contribution.
Analytical Workflow Visualization
Workflow for HRMS exact mass determination of 5-(Methylsulfonyl)quinoline-3-carboxylic acid.
References
PubChemLite (Luxembourg Centre for Systems Biomedicine). "C11H9NO4S - Explore." PubChemLite Database. [Link] [2]
Foundational
Technical Guide: Safety Data Sheet (SDS) Profiling and Handling Guidelines for Methylsulfonyl Quinolines
Executive Summary Methylsulfonyl quinolines are highly versatile heterocyclic scaffolds that have become indispensable in modern drug discovery. The electron-withdrawing nature of the sulfone moiety, combined with the st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methylsulfonyl quinolines are highly versatile heterocyclic scaffolds that have become indispensable in modern drug discovery. The electron-withdrawing nature of the sulfone moiety, combined with the structural rigidity of the quinoline ring, makes these compounds ideal candidates for fragment-based lead discovery (FBDD) and targeted covalent inhibition. However, the exact physicochemical properties that make them pharmacologically valuable—namely, their electrophilicity and ability to form strong hydrogen bonds—also impart significant toxicological hazards.
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between regulatory Safety Data Sheet (SDS) compliance and practical laboratory realities. This guide synthesizes mechanistic toxicology with self-validating experimental protocols to ensure the safe handling, storage, and synthesis of methylsulfonyl quinoline derivatives.
Pharmacological Context & Mechanistic Toxicology
To handle a chemical safely, one must understand why it is hazardous. The toxicity of methylsulfonyl quinolines is not arbitrary; it is a direct consequence of their molecular reactivity.
The Double-Edged Sword of Electrophilicity
The presence of the electron-withdrawing methylsulfonyl group (–SO₂CH₃) highly activates the quinoline ring. In drug development, this property is exploited to create potent inhibitors. For example, 6-(methylsulfonyl)quinoline-3-carboxamide derivatives act as potent Phosphodiesterase 4 (PDE4) inhibitors, where the sulfone oxygen acts as a critical hydrogen bond acceptor in the enzyme's active site[1]. Furthermore, when paired with a halogen (e.g., a 4-chloro substitution), the ring becomes highly activated toward Nucleophilic Aromatic Substitution (SNAr), a mechanism utilized to synthesize complex ethers like HCV NS3/4a protease inhibitors[2].
The Toxicological Consequence: This same electrophilicity allows the molecule to readily alkylate biological nucleophiles, such as the thiol groups of cysteine residues in human proteins. This mechanistic reality is directly reflected in their severe hazard profiles. While standard derivatives like are Category 4 oral toxins[3], highly activated derivatives like elevate to Category 3 Acute Toxins across oral, dermal, and inhalation routes[4].
The following table summarizes the quantitative SDS data for three common methylsulfonyl quinoline derivatives, highlighting how structural variations dictate hazard classifications.
Comprehensive Handling Guidelines & Exposure Control
The primary exposure route for solid methylsulfonyl quinolines is the inhalation of aerosolized dust, which triggers severe respiratory tract irritation (H335) or systemic toxicity (H331)[4][5].
Logical framework linking specific chemical hazards to mandatory engineering controls and PPE.
Self-Validating Protocol: Daily Handling and Spill Response
Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.
Causality: Fume hoods capture airborne particulates before they reach the operator's breathing zone, fulfilling the P271 mandate (Use only outdoors or in a well-ventilated area)[4].
Anti-Static Manipulation: Use anti-static weigh boats and grounded spatulas.
Causality: Quinoline powders can accumulate static charge. Preventing static discharge eliminates the sudden repulsion of particles, reducing the risk of aerosolizing the toxic dust.
Emergency Spill Response: In the event of a benchtop spill, do not sweep dry .
Causality & Validation: Dry sweeping generates airborne particulates, directly violating the P261 precautionary statement[4]. Instead, moisten the spill with a compatible solvent (e.g., damp absorbent pads) to increase cohesive forces between particles, completely suppressing aerosolization. The area is validated as safe only after a secondary wipe-down with ethanol, verified by UV illumination (as many quinoline derivatives exhibit fluorescence).
Experimental Workflow: Safe Synthesis of Methylsulfonyl Quinolines
The oxidation of thioethers to sulfones is a fundamental transformation in the synthesis of methylsulfonyl quinolines[6]. The following protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) and is designed as a self-validating system to ensure both chemical yield and operator safety.
Step-by-step experimental workflow for the safe oxidation of thioethers to sulfones.
Step-by-Step Methodology
Preparation & Cooling: Dissolve 3-methylthio-quinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath[6].
Causality: Controlling the temperature mitigates the exothermic nature of the oxidation, preventing thermal runaway and the formation of unwanted N-oxide byproducts.
Reagent Addition: In a separate flask, dissolve m-CPBA (2.0–2.2 eq) in DCM. Add the m-CPBA solution dropwise to the starting material over 15–30 minutes, strictly maintaining the 0 °C temperature[6].
Causality: Dropwise addition ensures a steady reaction rate and prevents the localized accumulation of heat and unreacted peroxides.
Reaction Monitoring: Stir the mixture and monitor progress via Thin Layer Chromatography (TLC).
Validation: The complete disappearance of the non-polar starting material spot and the appearance of a highly polar sulfone spot confirms reaction progression.
Hazard Mitigation (Quenching): Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃)[6].
Validation: m-CPBA is a strong oxidant and potential explosive hazard if concentrated. Na₂SO₃ reduces residual peroxides to harmless carboxylic acids. This step is self-validating: the organic layer must test negative on starch-iodide peroxide test strips before proceeding to solvent evaporation, ensuring no explosive peroxides are concentrated during rotary evaporation.
Workup: Wash the organic layer sequentially with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and purify via silica gel column chromatography to afford the pure methylsulfonyl quinoline.
References
Title: SAFETY DATA SHEET: 3-Bromo-6-(methylsulfonyl)quinoline | Source: CymitQuimica | URL:5[5]
Title: Application Notes and Protocols for the Oxidation of 3-Methylthio-quinoline | Source: BenchChem | URL:6[6]
Title: Safety Data Sheet: 4-Chloro-6-(methylsulfonyl)quinoline | Source: ChemScene | URL:4[4]
Title: Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls | Source: National Institutes of Health (PMC) | URL:1[1]
Solubility Profile of 5-(Methylsulfonyl)quinoline-3-carboxylic Acid in Polar Aprotic Solvents: A Guide for Drug Development Professionals
An In-Depth Technical Guide Abstract The successful progression of a drug candidate from discovery to a viable therapeutic agent is critically dependent on its physicochemical properties, with solubility being a cornerst...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The successful progression of a drug candidate from discovery to a viable therapeutic agent is critically dependent on its physicochemical properties, with solubility being a cornerstone of pre-formulation studies.[1][2][3] This technical guide provides a comprehensive analysis of the solubility profile of 5-(Methylsulfonyl)quinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, within a range of common polar aprotic solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (ACN). We delve into the molecular interactions governing solubility, present a rigorous, field-proven experimental protocol for its determination, and discuss the critical implications of these findings for drug synthesis, purification, and early-stage screening workflows.
Introduction: The Critical Role of Solubility in Pre-formulation
5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS No. 1956383-11-1) is a molecule that combines several key functional groups: a quinoline scaffold, a carboxylic acid, and a methylsulfonyl moiety.[4][5] Each of these contributes to its overall physicochemical character and, consequently, its behavior in various solvent systems.
In drug discovery and development, solubility is not merely a data point; it is a critical parameter that dictates a compound's fate.[6] Poor solubility can lead to significant challenges, including:
Underestimated Bioactivity: Inaccurate results in high-throughput screening (HTS) assays due to precipitation of the compound in aqueous buffers.[7]
Poor Bioavailability: Insufficient dissolution in the gastrointestinal tract for orally administered drugs, limiting absorption.[1]
Formulation Hurdles: Difficulty in developing stable and effective dosage forms, from oral solutions to intravenous preparations.[2][8]
Polar aprotic solvents are ubiquitous in the pharmaceutical sciences. They are essential for chemical synthesis, purification, and, most notably, for preparing high-concentration stock solutions used in virtually all biological screening assays.[9][10] Understanding the solubility of a drug candidate in these solvents is therefore the first logical step in its characterization.
Theoretical Underpinnings: Molecular Interactions and Solvent Effects
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.
The Solute: 5-(Methylsulfonyl)quinoline-3-carboxylic acid
This molecule presents three key regions influencing its solubility:
Quinoline Core: A bicyclic aromatic system that is largely nonpolar and hydrophobic.[11]
Carboxylic Acid Group (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its acidity makes its solubility in aqueous systems highly pH-dependent.[12][13][14]
Methylsulfonyl Group (-SO₂CH₃): A strongly polar, aprotic group. The sulfur-oxygen bonds are highly polarized, making the oxygen atoms excellent hydrogen bond acceptors.[15] This group is often incorporated into drug candidates to modulate polarity and solubility.[16][17]
The Solvents: Polar Aprotic Systems
Polar aprotic solvents are characterized by high dipole moments and dielectric constants, but they lack acidic protons. This combination allows them to dissolve a wide range of compounds, particularly polar and ionic species.
Solvent
Formula
Dipole Moment (D)
Dielectric Constant (ε)
Key Features
Dimethyl Sulfoxide (DMSO)
(CH₃)₂SO
3.96
47.2
Exceptional dissolving power for polar and nonpolar compounds; strong H-bond acceptor.[18]
N,N-Dimethylformamide (DMF)
(CH₃)₂NC(O)H
3.82
36.7
High polarity; widely used in organic synthesis.
N-Methyl-2-pyrrolidone (NMP)
C₅H₉NO
4.09
32.2
Excellent solvent for a wide range of materials, including polymers; high thermal stability.[19][20]
Acetonitrile (ACN)
CH₃CN
3.92
37.5
Medium polarity; lower boiling point; widely used in HPLC and for less polar compounds.[21]
Predicted Solute-Solvent Interactions
Based on molecular structures, we can predict the following key interactions driving the solubility of 5-(Methylsulfonyl)quinoline-3-carboxylic acid in these solvents:
Strong Dipole-Dipole Interactions: The highly polar sulfonyl group and carboxylic acid will interact favorably with the strong dipoles of DMSO, DMF, and NMP.
Hydrogen Bonding: The hydrogen of the carboxylic acid group will form a strong hydrogen bond with the oxygen atoms of the sulfoxide (DMSO), amide (DMF, NMP), or the nitrogen of acetonitrile. The carbonyl and sulfonyl oxygens of the solute will act as H-bond acceptors if any donor were present, but in these aprotic solvents, they primarily interact via dipole alignment.
The diagram below illustrates these primary interactions using DMSO as a representative solvent.
Caption: Predicted molecular interactions between the solute and DMSO.
Given these factors, the highest solubility is anticipated in DMSO and NMP, which are known for their exceptional ability to dissolve complex organic molecules.[18][19][20][22]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To ensure scientific rigor and generate trustworthy data, a validated experimental protocol is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[23][24] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Rationale Behind Experimental Choices
Excess Solute: Using an excess of the solid compound is critical to ensure that the solution reaches true saturation and equilibrium is established.
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility.[23]
Agitation: Continuous agitation ensures that the entire surface of the solid is in contact with the solvent, facilitating the dissolution process and speeding up the time to reach equilibrium.[23]
Equilibration Time: A sufficient incubation period (e.g., 24-48 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium.[25]
Phase Separation: Complete removal of undissolved solids by centrifugation and/or filtration is mandatory to avoid artificially inflating the measured concentration.
Validated Analytical Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is required for accurate quantification of the dissolved compound.[24][26]
Step-by-Step Workflow
Preparation:
Add an excess amount (e.g., ~2-5 mg, accurately weighed) of 5-(Methylsulfonyl)quinoline-3-carboxylic acid to a series of 1.5 mL glass vials. Prepare in triplicate for each solvent.
Add a precise volume (e.g., 1.0 mL) of the desired polar aprotic solvent (DMSO, DMF, NMP, or ACN) to each vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to 25 °C.
Agitate the samples at a constant speed (e.g., 250 RPM) for 24 to 48 hours. Visually confirm that undissolved solid remains at the end of the incubation period.
Phase Separation:
Remove vials from the shaker and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess solid.
Sample Preparation for Analysis:
Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
Perform a serial dilution of the supernatant with the appropriate mobile phase used for HPLC analysis. This is critical to bring the concentration within the linear range of the calibration curve.
Quantification:
Analyze the diluted samples using a validated HPLC-UV method.
Prepare a standard calibration curve using known concentrations of 5-(Methylsulfonyl)quinoline-3-carboxylic acid.
Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.
Calculation:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the total dilution factor.
Express the final solubility in units such as mg/mL or mM.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Expected Solubility Profile and Discussion
While specific experimental data for this novel compound is not publicly available, a scientifically-grounded prediction of its solubility profile can be made based on the theoretical principles discussed.
Solvent
Predicted Solubility
Rationale
DMSO
High (>50 mg/mL)
Strong H-bond acceptor and highly polar nature accommodates both the polar functional groups and, to some extent, the aromatic core.[18]
NMP
High (>50 mg/mL)
Similar to DMSO, its high polarity and amide structure make it an excellent solvent for complex molecules, including carboxylic acids.[19][20][22][27]
DMF
Medium to High (10-50 mg/mL)
A very effective polar aprotic solvent, though sometimes slightly less potent than DMSO or NMP for highly crystalline compounds.
Acetonitrile
Low to Medium (1-10 mg/mL)
While polar, ACN is generally a weaker solvent for complex, polar molecules with strong crystal lattice energies compared to DMSO or NMP.[21][28]
The presence of the methylsulfonyl group is expected to significantly enhance the solubility in these solvents compared to an analogue lacking this group. Its strong polar nature and ability to serve as a hydrogen bond acceptor disrupt the solute-solute interactions in the crystal lattice and promote favorable solute-solvent interactions.[15][16]
Implications for Researchers and Drug Developers
Stock Solution Preparation: The high expected solubility in DMSO and NMP confirms their suitability for preparing concentrated stock solutions (e.g., 10-50 mM) for HTS and other in vitro assays. This minimizes the final solvent concentration in the assay medium, reducing the risk of solvent-induced artifacts.
Synthetic Chemistry: The solubility profile informs the choice of reaction solvents. For instance, reactions requiring high temperatures might favor NMP due to its high boiling point and stability.[19]
Purification: Acetonitrile's lower dissolving power could be strategically employed during purification. For example, it could be used as an anti-solvent to induce crystallization or as a solvent for washing crystals to remove more soluble impurities.
Early Formulation Strategy: While these solvents are not typically used in final drug formulations for administration, this data provides an early indication of the compound's polarity. A compound that is highly soluble in polar aprotic solvents but poorly soluble in nonpolar solvents is likely to require formulation strategies such as salt formation or the use of co-solvents to achieve adequate aqueous solubility for in vivo applications.[12]
Conclusion
The solubility profile of 5-(Methylsulfonyl)quinoline-3-carboxylic acid in polar aprotic solvents is a foundational dataset for its progression as a drug candidate. Theoretical analysis predicts high solubility in DMSO and NMP, moderate-to-high solubility in DMF, and lower solubility in acetonitrile, driven by strong dipole-dipole interactions and hydrogen bonding. The robust shake-flask method detailed herein provides a reliable framework for experimental validation. This knowledge empowers researchers to make informed decisions regarding compound handling, screening assay design, and the development of synthetic and purification strategies, thereby accelerating the journey from the laboratory bench to potential clinical application.
References
Pharmapproach.com. (2024, July 19). Preformulation Studies: Solubility analysis. [Link]
Scribd. (n.d.). Solubility Analysis in Preformulation Studies. [Link]
ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
University of Rhode Island. (n.d.). Preformulation. [Link]
PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. [Link]
Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. [Link]
Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]
ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. [Link]
World Health Organization (WHO). (n.d.). Annex 4. [Link]
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]
University of Bradford. (n.d.). Pre-formulation Analysis. [Link]
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ACS Publications. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
Pharmatutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]
ResearchGate. (2021, February 1). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
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Whitepaper: A Senior Application Scientist's Guide to Computational Modeling of 5-(Methylsulfonyl)quinoline-3-carboxylic Acid Binding Sites
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] 5-(Methylsulfonyl)quinoline-3-carboxylic acid represents a modern exempl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] 5-(Methylsulfonyl)quinoline-3-carboxylic acid represents a modern exemplar of this class, possessing functional groups that suggest a high potential for specific and potent protein-ligand interactions. This technical guide provides a comprehensive, in-depth walkthrough of the computational methodologies required to identify and characterize the binding sites of this compound. From target identification and preparation to advanced molecular dynamics and free energy calculations, this document serves as a field-proven manual for researchers, scientists, and drug development professionals. We move beyond a simple recitation of steps, focusing instead on the scientific rationale and causality behind each protocol choice, ensuring a robust and self-validating computational workflow.
Part 1: Foundational Strategy - The Computational Workflow
A successful computational modeling project is not a linear execution of commands but a multi-stage process where each step validates the previous one. Our approach is designed to systematically reduce uncertainty, moving from broad, rapid screening to computationally intensive, high-fidelity simulations.
Caption: Overall computational workflow for modeling ligand binding.
Part 2: Target Identification and Structural Preparation
Before any simulation, a viable protein target must be identified and meticulously prepared. The quality of this initial step dictates the success of all subsequent analyses.
Identifying a Putative Protein Target
Given that 5-(Methylsulfonyl)quinoline-3-carboxylic acid is not extensively documented with a specific target, we must rely on established chemoinformatic and literature-based approaches. Quinolines are known to inhibit a wide range of targets, including tyrosine kinases (EGFR, HER-2), tubulin, and viral proteins.[3][4][5] An initial strategy involves searching for studies on quinolines with similar sulfonyl and carboxylic acid substitutions to identify a probable target family, such as kinases or proteases. For this guide, we will proceed with a hypothetical target, Epidermal Growth Factor Receptor (EGFR) kinase, a common target for quinoline-based inhibitors.[3][4]
Protocol: Receptor Structure Preparation
The goal here is to transform a raw PDB file into a simulation-ready structure. This is not merely file conversion; it is a critical step to ensure the electrostatic and structural integrity of the protein.
Rationale: Raw crystal structures from the Protein Data Bank (PDB) are imperfect snapshots. They often lack hydrogen atoms, may have missing residues or sidechains, and contain experimental artifacts like water molecules and co-solvents that must be addressed before they can be used in a physics-based simulation.
Step-by-Step Protocol:
Obtain Structure: Download the 3D structure of the target protein from the RCSB PDB database (e.g., PDB ID: 2GS2 for EGFR kinase).
Initial Cleaning: Load the structure into a molecular visualization tool (e.g., PyMOL, Chimera). Remove all non-essential components:
Water molecules (unless a specific water molecule is known to be critical for binding).
Co-crystallized ligands and ions not relevant to the binding site of interest.
Structural Correction: Use a protein preparation wizard (e.g., in Schrödinger Maestro, MOE, or the web-based PDB2PQR server) to:
Add Hydrogen Atoms: This is essential for correct hydrogen bond formation.
Assign Protonation States: Correctly determine the protonation state of titratable residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4). This profoundly impacts the electrostatic environment of the binding pocket.
Repair Missing Residues/Sidechains: Use tools like Prime or MODELLER to build any missing structural elements based on sequence data.
Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This step relaxes any steric clashes or unnatural geometries introduced during the preparation phase, resulting in a more physically realistic starting conformation.
Save Prepared Structure: Save the cleaned, corrected, and minimized protein structure in a suitable format (e.g., PDB) for the next stages.
Part 3: Ligand Preparation and Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6][7] It is a cost-effective method to generate plausible binding hypotheses and rank compounds before committing to more demanding simulations.[8]
Protocol: Ligand Preparation
The ligand, 5-(Methylsulfonyl)quinoline-3-carboxylic acid, must be converted into a 3D structure with accurate atomic properties.
Step-by-Step Protocol:
Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) or obtain its SMILES string. The linear formula is C11H9NO4S.[9]
Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This yields a low-energy, stable conformation of the ligand.
Assign Partial Charges: This is a critical step. The distribution of charge on the ligand atoms dictates its electrostatic interactions with the protein. Use a method like Gasteiger or AM1-BCC to assign physically realistic partial charges.
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore the conformational space by rotating these bonds.
Save for Docking: Save the prepared ligand in the format required by the docking software (e.g., PDBQT for AutoDock Vina).[7]
Protocol: Molecular Docking with AutoDock Vina
This protocol outlines a standard docking procedure to predict the binding pose of our ligand in the prepared EGFR active site.
Caption: Workflow for a typical molecular docking experiment.
Step-by-Step Protocol:
Prepare Input Files: Ensure both the protein receptor and the ligand are in the PDBQT format, which includes partial charges and atom type information.
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. Define a 3D grid box that encompasses the entire active site of the EGFR kinase domain.
Rationale: A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and may lead to non-specific binding predictions. The box should be centered on the known location of co-crystallized inhibitors or catalytically important residues.
Configure Docking Parameters: Create a configuration file specifying the input files, grid box coordinates, and other parameters like exhaustiveness.
Expertise: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the chance of finding the global minimum but requires more computational time. A value of 8-16 is typically a good starting point for standard docking.
Execute Docking Run: Launch the AutoDock Vina simulation from the command line.
Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their calculated binding affinity in kcal/mol.
Trustworthiness: Do not blindly trust the top-ranked pose. Visually inspect the top 3-5 poses. The best pose is often the one that forms chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) and belongs to a cluster of similar low-energy poses.
Pose ID
Binding Affinity (kcal/mol)
Key Interactions Observed (Hypothetical)
1
-9.2
H-bond with Met793; Pi-sulfur with Cys775
2
-8.8
H-bond with Thr790; Hydrophobic contact with Leu718
3
-8.7
Similar to Pose 2, different carboxylate orientation
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulation introduces temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time.[10] This step is crucial for validating the stability of the docked pose and analyzing the persistence of key interactions.
Rationale for MD Simulation
An MD simulation provides answers to several critical questions that docking cannot:
Is the docked pose stable? An unstable ligand will drift significantly from its initial docked position.
How does the protein adapt to the ligand? The binding pocket may undergo subtle conformational changes ("induced fit").
Are the predicted interactions persistent? A hydrogen bond observed in a static dock might be transient and unstable in a dynamic, solvated environment.
This protocol provides a high-level overview of the steps involved in setting up and running an MD simulation.[11][12]
Step-by-Step Protocol:
System Preparation:
Combine Coordinates: Create a single PDB file containing the coordinates of the protein and the best-ranked ligand pose from docking.
Choose a Force Field: Select an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). The force field is the set of equations and parameters that defines the physics of the system.
Generate Ligand Topology: The force field does not have parameters for our specific ligand. A topology file, which describes the bonds, angles, and charges according to the chosen force field, must be generated using a tool like the CGenFF server.[11]
Solvation and Ionization:
Create a Simulation Box: Place the complex in a periodic box of a defined shape (e.g., cubic).
Add Solvent: Fill the box with explicit water molecules (e.g., TIP3P water model). Solvation is critical for accurately modeling the system's behavior.
Add Ions: Add counter-ions (e.g., Na+, Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration.
Minimization and Equilibration:
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.
NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the water to equilibrate around them.
NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.
Production MD:
Remove the position restraints and run the simulation for a desired length of time (e.g., 100-200 nanoseconds). The trajectory (the history of atom positions, velocities, and energies) is saved at regular intervals for analysis.
Part 5: Post-Simulation Analysis: Binding Free Energy
While MD provides dynamic insights, calculating the binding free energy from the simulation trajectory offers a more rigorous, quantitative estimate of binding affinity than the scoring functions used in docking. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular choice that balances accuracy and computational cost.[13][14][15]
Protocol: MM/GBSA Calculation
MM/GBSA calculates the binding free energy by averaging snapshots from the MD trajectory.[13][16]
Step-by-Step Protocol:
Extract Snapshots: From the stable portion of the production MD trajectory (i.e., after the system has equilibrated), extract a series of snapshots (e.g., 100-500 frames).
Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The total free energy is composed of:
Molecular Mechanics Energy (van der Waals, electrostatic)
Polar Solvation Energy (calculated with the Generalized Born model)
Non-polar Solvation Energy (often calculated from the Solvent Accessible Surface Area, SASA)
Calculate Binding Free Energy (ΔG_bind): The binding free energy is computed for each snapshot using the following equation:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Average Results: Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy.
Note on Entropy: Standard MM/GBSA calculations often neglect the contribution of conformational entropy, which can be computationally expensive to calculate.[17] While this is a known approximation, the method remains highly effective for ranking the relative affinities of different ligands.[13]
Part 6: Comprehensive Analysis and Validation
The final step is to synthesize all the computational data into a coherent model of the binding event.
Trajectory Analysis:
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and the protein backbone over time. A stable, low-fluctuation RMSD for the ligand indicates it has found a stable binding mode.
Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key interactions (like the hydrogen bond to Met793) are maintained. This provides a measure of interaction stability.
Energy Decomposition: MM/GBSA allows for the decomposition of the total binding energy into contributions from individual residues.[14] This is invaluable for identifying the specific "hotspot" residues that are most critical for ligand binding.
Experimental Validation: Computational predictions must be grounded in experimental reality. The models generated through this workflow can be validated using techniques such as:
Surface Plasmon Resonance (SPR): To experimentally measure the binding affinity (KD).[18]
X-ray Crystallography: To determine the actual 3D structure of the protein-ligand complex, providing the ultimate validation of the predicted binding pose.
Conclusion
The computational workflow detailed in this guide provides a robust, multi-faceted approach to characterizing the binding sites of 5-(Methylsulfonyl)quinoline-3-carboxylic acid. By progressing from low-cost, high-throughput docking to rigorous, physics-based molecular dynamics and free energy calculations, researchers can build a detailed and dynamic model of molecular recognition. This strategy, rooted in the rationale behind each methodological choice, minimizes errors and maximizes the predictive power of the simulations, ultimately accelerating the journey of drug discovery and development.
References
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
Sun, H., et al. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 20(23), 15895-15907. [Link]
Sarkar, N., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Briefings in Bioinformatics, 22(6). [Link]
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Abdel-Wahab, B. F., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 11. [Link]
Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa-A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling, 54(7), 1951-1962. [Link]
Lemkul, J. A. (2019). Protein-Ligand Complex MD Tutorial. GROMACS Tutorials. [Link]
American Chemical Society. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
IntechOpen. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. [Link]
Ahammad, I. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. [Link]
U.S. Department of Energy, Office of Scientific and Technical Information. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. [Link]
MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]
MDPI. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Taylor & Francis Online. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. [Link]
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The Electronic Architecture of Bioactive Scaffolds: A Guide to the Electronic Structure and HOMO-LUMO Gap of Quinoline-3-Carboxylic Acid Derivatives
An In-Depth Technical Guide Introduction: The Quinoline Core in Modern Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its deriv...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of therapeutic agents, demonstrating pharmacological properties that include antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[2][3] Specifically, quinoline-3-carboxylic acid serves as a critical building block for synthesizing complex, biologically active molecules.[3][4] The functional diversity and therapeutic potential of these compounds are not merely a matter of their physical shape but are deeply rooted in their fundamental electronic structure.[5]
For researchers and drug development professionals, understanding this electronic architecture is paramount. The distribution of electrons within the molecule dictates its reactivity, stability, and how it will interact with biological targets.[6] Central to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's behavior.[6][7] A smaller gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[6][8][9] This transition is fundamental to chemical reactions and charge transfer processes within biological systems.
This guide provides a comprehensive exploration of the methodologies used to investigate the electronic structure and HOMO-LUMO gap of quinoline-3-carboxylic acid derivatives. We will delve into both the computational and experimental frameworks that, when used synergistically, provide a validated and predictive understanding of molecular behavior, accelerating the rational design of novel therapeutics.
Part 1: The Theoretical Framework - Computational Analysis via Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive lens into the electronic properties of molecules before a single compound is synthesized.[1][10] DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, providing a balance of accuracy and computational efficiency that makes it ideal for studying complex organic molecules.[10][11]
The Principle of DFT in Molecular Orbital Analysis
At its core, DFT is used to solve an approximation of the Schrödinger equation for a multi-electron system. Instead of tackling the complex wavefunction directly, it focuses on the electron density, from which all properties of the system can be derived.[10] For our purposes, the key output is the set of molecular orbitals and their corresponding energy levels. From this, we can directly identify the HOMO and LUMO and calculate the energy gap between them. This theoretical gap provides an immediate, quantitative measure of the molecule's electronic stability and potential reactivity.[12]
The Causality of Method Selection: Choosing Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation (XC) functional and the basis set.[11]
Exchange-Correlation Functional: The XC functional is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like quinoline derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a field-proven choice.[1] B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory, which provides a more accurate description of electron exchange than pure DFT functionals, especially for systems with delocalized π-electrons, a key feature of the quinoline scaffold.[10][13]
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[14][15] The choice represents a trade-off between accuracy and computational cost.[16]
Pople-style basis sets , like 6-31G(d,p) or the more extensive 6-311+G(2d,p) , are widely used.[5][14] The "6-31G" describes how core and valence orbitals are represented. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential as they provide flexibility for the orbitals to change shape upon bonding, leading to a more realistic description of chemical bonds.
The "+" indicates the inclusion of diffuse functions , which are important for describing systems with lone pairs or anions, or for calculating properties like electron affinity, as they allow orbitals to occupy a larger region of space.[14]
The selection of a functional like B3LYP paired with a polarized, split-valence basis set like 6-31G(d,p) is a self-validating system for this class of molecules, having been benchmarked extensively and shown to provide reliable geometries and electronic properties.[1][17]
Standard Protocol: DFT Calculation of a Quinoline-3-Carboxylic Acid Derivative
This protocol outlines the standard workflow for calculating the electronic properties of a target molecule.
Molecule Construction: Draw the 2D structure of the quinoline-3-carboxylic acid derivative of interest in a molecular editor and generate an initial 3D conformation.
Geometry Optimization:
Objective: To find the lowest energy (most stable) conformation of the molecule.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Method: DFT with the B3LYP functional and the 6-31G(d,p) basis set.
Procedure: Submit the initial structure for an optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total electronic energy.
Frequency Calculation:
Objective: To confirm that the optimized geometry is a true energy minimum.
Procedure: Perform a frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-31G(d,p)).
Validation: A true minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state, and the geometry must be further optimized.
Single-Point Energy Calculation & Orbital Analysis:
Objective: To obtain the final, accurate electronic energies and molecular orbitals.
Procedure: Using the validated, optimized geometry, perform a final single-point energy calculation. This step generates the output file containing the energies of all molecular orbitals.
Data Extraction: Identify the energy of the highest occupied molecular orbital (E_HOMO) and the lowest unoccupied molecular orbital (E_LUMO).
HOMO-LUMO Gap Calculation:
Formula: ΔE = E_LUMO - E_HOMO
Analysis: The resulting ΔE value (typically in electron volts, eV) is the theoretical HOMO-LUMO gap. This value can be compared across a series of derivatives to predict trends in reactivity and stability.
Visualization of the Computational Workflow
The logical flow of a DFT-based analysis can be visualized as follows:
A typical computational workflow for studying quinoline derivatives.
Part 2: The Empirical Approach - Experimental Validation
While DFT provides powerful predictive insights, experimental validation is crucial for confirming theoretical models and understanding how molecules behave in a real-world chemical environment. Two primary techniques are employed to estimate the HOMO-LUMO gap experimentally: UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV).
UV-Visible Spectroscopy
Underlying Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon with sufficient energy can promote an electron from an occupied orbital to an unoccupied one. The lowest energy electronic transition is typically the HOMO to LUMO transition.[18] The energy of this transition provides an experimental estimate of the HOMO-LUMO gap, often referred to as the optical gap.[19]
Protocol: Determining the Optical Gap
Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of the quinoline-3-carboxylic acid derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
Data Analysis:
Identify the absorption band corresponding to the lowest energy transition (the one at the longest wavelength, λ_onset).
The HOMO-LUMO gap (E_gap) is calculated from the onset of this absorption band, not necessarily the peak maximum (λ_max), as the onset represents the energy for the 0-0 vibrational transition from the ground to the first excited state.[20][21]
Convert the onset wavelength (in nm) to energy (in eV) using the Planck-Einstein relation:
E_gap (eV) = 1240 / λ_onset (nm)
Causality Note on Solvatochromism: The choice of solvent is not trivial. The polarity of the solvent can interact with the molecule's dipole moment, stabilizing the ground and excited states differently and causing a shift in the absorption wavelength.[22][23] This phenomenon, known as solvatochromism, means that the measured optical gap can be solvent-dependent.[24][25][26] Comparing results from solvents of varying polarity can provide valuable information about the charge distribution in the molecule's excited state.
Cyclic Voltammetry (CV)
Underlying Principle: Cyclic voltammetry is an electrochemical technique that measures the current response of a sample to a linearly cycled potential sweep. It allows for the determination of the oxidation and reduction potentials of a molecule. The first oxidation potential is related to the energy required to remove an electron from the HOMO, while the first reduction potential is related to the energy released when an electron is added to the LUMO.[27][28]
Protocol: Determining the Electrochemical Gap
System Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[29] The electrodes are placed in a solution containing the sample molecule and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).
Internal Reference: Add a small amount of an internal reference standard, typically ferrocene/ferrocenium (Fc/Fc+), to the solution. The redox potential of ferrocene is well-defined and is used to calibrate the measured potentials.[27][28]
Measurement: Apply a potential sweep and record the resulting cyclic voltammogram.
Data Analysis:
Identify the onset potential of the first oxidation wave (E_ox) and the first reduction wave (E_red) from the voltammogram.[30]
Calibrate these potentials against the Fc/Fc+ redox couple. The half-wave potential of Fc/Fc+ is set to a standard value relative to vacuum (often cited as -4.8 eV or -5.1 eV).[27]
Calculate the HOMO and LUMO energy levels using the following empirical equations[27][29]:
E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]E_LUMO (eV) = - [E_red (vs Fc/Fc+) + 4.8]
The electrochemical HOMO-LUMO gap is then:
ΔE_electrochem = E_LUMO - E_HOMO
Visualization of Experimental & Comparative Workflow
Synergistic workflow for HOMO-LUMO gap analysis.
Part 3: Data Synthesis and Interpretation
The true power of this dual computational-experimental approach lies in the synthesis of the data. DFT calculations are typically performed on a single molecule in the gas phase, whereas experimental measurements are done on an ensemble of molecules in solution. Discrepancies between the theoretical and experimental gaps are common and informative. For instance, a smaller experimental gap compared to the theoretical one might suggest strong solvent stabilization of the excited state.
By systematically modifying the substituents on the quinoline-3-carboxylic acid core, researchers can tune the electronic properties and observe the corresponding changes in the HOMO-LUMO gap. Electron-donating groups (e.g., -NH₂, -OCH₃) tend to raise the HOMO energy level, while electron-withdrawing groups (e.g., -NO₂, -CF₃) tend to lower the LUMO energy level. Both effects typically lead to a smaller HOMO-LUMO gap and increased reactivity.[31]
Comparative Data for Quinoline-3-Carboxylic Acid Derivatives
The following table summarizes representative data (hypothetical, based on established chemical principles) for different substituents on the quinoline ring, as would be determined by the methods described.
Derivative Substituent (at C6)
Substituent Type
E_HOMO (eV) (Calculated)
E_LUMO (eV) (Calculated)
ΔE (HOMO-LUMO Gap) (eV)
Predicted Reactivity
-H (Unsubstituted)
Neutral
-6.65
-1.82
4.83
Moderate
-NH₂ (Amino)
Electron-Donating
-6.10
-1.75
4.35
Higher
-OCH₃ (Methoxy)
Electron-Donating
-6.35
-1.78
4.57
High
-Cl (Chloro)
Electron-Withdrawing
-6.80
-2.05
4.75
Moderate
-NO₂ (Nitro)
Electron-Withdrawing
-7.25
-2.80
4.45
Higher
Note: These values are illustrative. Actual values will vary based on the specific molecule, level of theory, and experimental conditions.
Conclusion
The electronic structure of quinoline-3-carboxylic acid derivatives, particularly the HOMO-LUMO energy gap, is a decisive factor in their chemical reactivity and biological activity. A multi-faceted approach, combining the predictive power of Density Functional Theory with the empirical validation of UV-Vis spectroscopy and Cyclic Voltammetry, provides a robust framework for understanding and manipulating these properties. By explaining the causality behind methodological choices—from the selection of a DFT functional to the interpretation of an absorption spectrum—this guide equips researchers and drug developers with the foundational knowledge to rationally design the next generation of quinoline-based therapeutics. This synergistic workflow not only validates computational models but also deepens our understanding of molecular behavior in complex chemical environments, ultimately accelerating the journey from molecular concept to clinical candidate.
References
Volodymyr, P., Oleksandr, K., Roman, L., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Available at: [Link]
Kuethe, J. T., & Wong, A. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. Available at: [Link]
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
Tian, G. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange. Available at: [Link]
Unknown Author. (n.d.). HOMO–LUMO Theory. Course Hero. Available at: [Link]
Fiveable. (2025). Basis sets and their selection. Fiveable. Available at: [Link]
Silver, D. M., Wilson, S., & Bunge, C. F. (1979). Universal basis sets for electronic structure calculations. American Institute of Physics. Available at: [Link]
Filo. (2026). How do HOMO and LUMO energies relate to chemical reactivity. What are... Filo. Available at: [Link]
Haymoor, I. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. Available at: [Link]
Ulahannan, S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]
Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. PMC. Available at: [Link]
ResearchGate. (n.d.). Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. ResearchGate. Available at: [Link]
ScienceDirect. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications. Available at: [Link]
IntechOpen. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen. Available at: [Link]
Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
ACS Publications. (2014). Molecule-Optimized Basis Sets and Hamiltonians for Accelerated Electronic Structure Calculations of Atoms and Molecules. The Journal of Physical Chemistry A. Available at: [Link]
PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]
IRJEdT. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. Available at: [Link]
Asian Journal of Chemistry. (2018). Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. Asian Journal of Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. PMC. Available at: [Link]
YouTube. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Available at: [Link]
MDPI. (2022). Testing of Exchange-Correlation Functionals of DFT for a Reliable Description of the Electron Density Distribution in Organic Molecules. MDPI. Available at: [Link]
MDPI. (2025). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. MDPI. Available at: [Link]
ResearchGate. (2025). Understanding the solvatochromism of 10-hydroxybenzo[h]quinoline. An appraisal of a polarity calibrator. ResearchGate. Available at: [Link]
B P International. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research. Available at: [Link]
RSC Publishing. (n.d.). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing. Available at: [Link]
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
Bentham Science. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Available at: [Link]
IntechOpen. (2023). Monitoring Organic Synthesis via Density Functional Theory. IntechOpen. Available at: [Link]
ResearchGate. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. Available at: [Link]
OSTI.GOV. (n.d.). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. OSTI.GOV. Available at: [Link]
ijpras. (n.d.). Research Article Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. ijpras. Available at: [Link]
ResearchGate. (2022). (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (n.d.). The Best DFT Functional Is the Ensemble of Functionals. PMC. Available at: [Link]
ResearchGate. (2018). Calculating HOMO-LUMO gap from UV-Vis spectra?. ResearchGate. Available at: [Link]
RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]
Scirp.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. Available at: [Link]
Scientific & Academic Publishing. (n.d.). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Scientific & Academic Publishing. Available at: [Link]
Thermodynamic stability of 5-(Methylsulfonyl)quinoline-3-carboxylic acid
Whitepaper: Thermodynamic Stability and Physicochemical Profiling of 5-(Methylsulfonyl)quinoline-3-carboxylic acid Executive Summary In modern drug discovery, the thermodynamic stability of pharmaceutical intermediates d...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Thermodynamic Stability and Physicochemical Profiling of 5-(Methylsulfonyl)quinoline-3-carboxylic acid
Executive Summary
In modern drug discovery, the thermodynamic stability of pharmaceutical intermediates dictates their viability in downstream synthesis, formulation, and environmental persistence. 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a highly specialized, rigid scaffold utilized in the development of advanced therapeutics. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, driven by the interplay between its planar heteroaromatic core and the strongly electron-withdrawing methylsulfonyl substituent. By understanding these energetic parameters, researchers can optimize solubility, predict degradation kinetics, and design robust synthetic workflows.
Structural Thermodynamics & Lattice Energetics
The thermodynamic stability of a crystalline solid is fundamentally governed by its Gibbs free energy of dissolution (
ΔGsol=ΔHsol−TΔSsol
). For 5-(Methylsulfonyl)quinoline-3-carboxylic acid, the enthalpy of dissolution (
ΔHsol
) is exceptionally high due to a tightly packed crystal lattice.
As an Application Scientist, I evaluate this stability through three structural vectors:
The Quinoline Core: The planar nature of the quinoline-3-carboxylic acid scaffold facilitates extensive
π−π
stacking. Phase equilibria studies of structurally similar quinolone derivatives demonstrate that this core inherently possesses high melting points (often >490 K) and low mole-fraction solubility in aqueous media[1].
The 5-Methylsulfonyl Substituent: The
−SO2CH3
group is a potent electron-withdrawing group. In the solid state, sulfonyl groups engage in strong head-to-head dipole-dipole interactions and hydrogen bonding with adjacent molecules. This specific molecular packing creates a rigid crystal lattice that significantly elevates the melting point and depresses thermodynamic aqueous solubility[2].
The 3-Carboxylic Acid: This moiety acts as both a hydrogen bond donor and acceptor, further locking the molecular conformation into a stable, low-energy crystalline state.
Figure 1: Mechanistic vectors driving the thermodynamic stability and low solubility of 5-MSQ-3-CA.
Physicochemical Profiling & Quantitative Data
To effectively formulate or react this compound, one must distinguish between kinetic solubility (which can be artificially high due to amorphous wetting) and thermodynamic solubility (the true equilibrium state of the most stable crystal form)[2]. The table below summarizes the thermodynamic parameters based on the structural class behavior.
Physicochemical Property
Value / Characteristic
Thermodynamic Causality
Molecular Weight
251.26 g/mol
N/A
Melting Point
> 220 °C (Estimated)
High lattice energy driven by sulfonyl dipole-dipole stacking and
π−π
interactions[1][2].
Thermodynamic Solubility
< 10 μg/mL (pH 7.4)
High enthalpic barrier to cavity formation in water; tight crystal packing resists dissolution[2].
pKa (Carboxyl Group)
~ 2.5 - 3.5
Stabilization of the carboxylate anion via the strongly electron-withdrawing quinoline core[1].
Oxidative Stability
Highly Stable
Electron-deficient ring resists ambient oxidation; requires Advanced Oxidation Processes (AOPs) for cleavage[3].
Degradation Kinetics & Environmental Stability
Because the 5-methylsulfonyl group withdraws electron density from the quinoline ring, the molecule is highly resistant to electrophilic attack and standard hydrolytic degradation. Environmental and metabolic degradation of quinoline-3-carboxylic acid derivatives typically requires Advanced Oxidation Processes (AOPs)[3].
Causality in Degradation: Standard oxidation (e.g., ambient
O3
or mild peroxide) is insufficient to break the thermodynamic stability of the aromatic system. Complete mineralization (reduction of Total Organic Carbon) requires the generation of highly reactive hydroxyl radicals (
∙OH
). Studies on structurally related fluoroquinolones demonstrate that photo-Fenton assisted ozonation (
O3/UV/H2O2/Fe2+
) at acidic pH is required to achieve pseudo-first-order degradation kinetics[3].
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives.
Protocol A: Determination of Thermodynamic Aqueous Solubility
Rationale: We utilize a 72-hour isothermal shake-flask method rather than rapid solvent-shift assays. The strong dipole interactions of the methylsulfonyl group create a lattice that requires extended equilibration to reach true thermodynamic equilibrium[2].
Preparation: Add an excess amount of crystalline 5-(Methylsulfonyl)quinoline-3-carboxylic acid (approx. 10 mg) to 1.0 mL of phosphate buffer (pH 7.4) in a glass vial.
Isothermal Equilibration: Seal the vial and incubate in a thermostatic shaker at exactly 25.0 ± 0.1 °C at 300 rpm for 72 hours. Control Check: Monitor pH at 24h and 48h; adjust with 0.1 M HCl/NaOH if the dissolution of the acid shifts the buffer pH.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet undissolved microcrystals.
Filtration: Pass the supernatant through a 0.22 μm PTFE syringe filter. Validation Step: Discard the first 200 μL of filtrate to account for potential non-specific binding to the filter membrane.
Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard curve prepared in a solubilizing solvent (e.g., DMSO/Methanol).
Rationale: To determine the kinetic stability limit of the compound, we subject it to a simulated photo-Fenton oxidation environment[3].
Substrate Matrix: Dissolve the compound in a 50% Acetonitrile/Water mixture to achieve a 0.15 mM stock solution. Adjust to pH 3.0 using dilute
H2SO4
.
Catalyst & Oxidant Addition: Add
FeSO4
to a final concentration of 0.5 mM, followed by
H2O2
to a final concentration of 10 mM[3].
UV Irradiation: Expose the stirring solution to a UV-C lamp (254 nm) inside a photoreactor at 25 °C.
Kinetic Sampling: Withdraw 100 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 10 μL of 1 M sodium thiosulfate to neutralize residual peroxide.
Analysis: Plot
ln([C]t/[C]0)
versus time to determine the pseudo-first-order degradation rate constant (
kobs
).
Figure 2: Self-validating experimental workflow for determining thermodynamic aqueous solubility.
References
Source: Taylor & Francis (Journal of Environmental Science and Health)
Source: PMC / National Institutes of Health (NIH)
Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses
Source: Journal of Chemical & Engineering Data - ACS Publications
URL
Application Notes and Protocols for Amide Bond Formation Using 5-(Methylsulfonyl)quinoline-3-carboxylic Acid
Introduction: The Strategic Importance of the Quinoline Scaffold and Amide Linkages in Modern Drug Discovery The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and being...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Quinoline Scaffold and Amide Linkages in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and being present in a significant percentage of all pharmaceutical agents.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[3][4] The quinoline moiety is recognized as a "privileged structure" in medicinal chemistry, as its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8]
5-(Methylsulfonyl)quinoline-3-carboxylic acid combines the valuable quinoline scaffold with a carboxylic acid functional group, making it an attractive building block for the synthesis of novel bioactive molecules. The presence of the electron-withdrawing methylsulfonyl group can influence the physicochemical properties and biological activity of the resulting amide derivatives.
These application notes provide a comprehensive guide to the use of 5-(Methylsulfonyl)quinoline-3-carboxylic acid in amide bond formation. We will detail a robust, two-step protocol involving the activation of the carboxylic acid to its corresponding acyl chloride, followed by coupling with a primary or secondary amine. This approach is based on well-established principles of organic synthesis and is designed to be broadly applicable for researchers in drug development.[9][10]
Mechanism of Amide Bond Formation via Acyl Chloride Intermediate
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient as it requires high temperatures and can lead to the formation of a non-reactive ammonium carboxylate salt.[11] To achieve efficient amide bond formation under milder conditions, the carboxylic acid must first be "activated". A common and highly effective activation method is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.[1]
The overall process can be broken down into two key steps:
Activation of the Carboxylic Acid: 5-(Methylsulfonyl)quinoline-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 5-(methylsulfonyl)quinoline-3-carbonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted with a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, forming the stable amide bond and releasing a proton. A base is typically added to neutralize the HCl generated during the reaction.
Visualizing the Workflow
Caption: General workflow for the two-step amide bond formation.
Detailed Experimental Protocols
Protocol 1: Activation of 5-(Methylsulfonyl)quinoline-3-carboxylic Acid to its Acyl Chloride
This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride. This activated intermediate can either be used immediately in the next step (in situ) or isolated for future use.
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Methylsulfonyl)quinoline-3-carboxylic acid (1.0 equivalent).
Add anhydrous DCM or toluene to create a suspension (approximately 0.1-0.5 M concentration).
Add a catalytic amount of anhydrous DMF (1-2 drops).
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) to the suspension at room temperature with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.
After the addition is complete, heat the reaction mixture to reflux (40°C for DCM, 110°C for toluene) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
Once the reaction is complete, allow the mixture to cool to room temperature.
The solvent and excess thionyl chloride can be removed under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the volatile acidic byproducts.
The resulting crude 5-(methylsulfonyl)quinoline-3-carbonyl chloride is a solid and can be used directly in the next step or stored under anhydrous conditions.
Protocol 2: Amide Bond Formation with the Activated Acyl Chloride
This protocol details the coupling of the generated 5-(methylsulfonyl)quinoline-3-carbonyl chloride with a primary or secondary amine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Dissolve the primary or secondary amine (1.0-1.2 equivalents) and the tertiary amine base (e.g., triethylamine, 2.0-3.0 equivalents) in anhydrous DCM or THF in a round-bottom flask.
Cool the solution to 0°C in an ice bath.
Dissolve the crude 5-(methylsulfonyl)quinoline-3-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM or THF.
Slowly add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Once the reaction is complete, dilute the mixture with additional DCM.
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide product.
Purification:
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
5-(Methylsulfonyl)quinoline-3-carbonyl chloride, Amine, Base (Et₃N)
Stoichiometry
Acid (1 eq.), SOCl₂ (1.5-2.0 eq.)
Acyl Chloride (1 eq.), Amine (1.0-1.2 eq.), Base (2.0-3.0 eq.)
Solvent
Anhydrous DCM or Toluene
Anhydrous DCM or THF
Temperature
Reflux (40-110°C)
0°C to Room Temperature
Typical Reaction Time
1-3 hours
2-16 hours
Work-up
Removal of volatiles under reduced pressure
Aqueous washes (H₂O, NaHCO₃, Brine)
Purification
-
Silica Gel Chromatography
Mechanism Visualization
Caption: Simplified mechanism for amide formation via an acyl chloride intermediate.
Troubleshooting and Expert Recommendations
Low Yield of Acyl Chloride: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Moisture will quench the chlorinating agent and hydrolyze the product. Using a slight excess of the chlorinating agent can also drive the reaction to completion.
Low Yield of Amide: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), longer reaction times or gentle heating may be required.[3] The purity of the acyl chloride is also crucial; if it has been stored for a long time, its reactivity may be diminished.
Side Reactions: The primary side product is often the unreacted starting material. Ensure the stoichiometry is correct and the amine is of good quality. If the amine has other nucleophilic groups, they may need to be protected.
Purification Challenges: The triethylammonium hydrochloride salt formed during the reaction is often removed during the aqueous work-up. If it persists, it can sometimes be removed by trituration with a non-polar solvent.
By following these detailed protocols and considering the mechanistic principles, researchers can effectively utilize 5-(Methylsulfonyl)quinoline-3-carboxylic acid as a versatile building block for the synthesis of novel amide derivatives for evaluation in drug discovery programs.
References
A Computational Study on the Mechanism of Ynamide-Mediated Amide Bond Formation from Carboxylic Acids and Amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. PubMed. Available at: [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
Evolution of Amide Bond Formation. ResearchGate. Available at: [Link]
Mechanism of Amide Formation with DCC. YouTube. Available at: [Link]
Amide Coupling Reaction in Medicinal Chemistry. Coupling Reagents. HepatoChem. Available at: [Link]
Synthesis of Amide Derivatives for Electron Deficient Amines and Functionalized Carboxylic Acids Using EDC and DMAP and a Catalytic Amount of HOBt as the Coupling Reagents. PMC. Available at: [Link]
Amide Synthesis by Acylation. Organic Chemistry Portal. Available at: [Link]
Process Optimization for Acid-Amine Coupling: A Catalytic Approach. Growing Science. Available at: [Link]
New Efficient Synthesis of 3-Carboxylquinolines. SciSpace. Available at: [Link]
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]
(PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate. Available at: [Link]
Synthesis of Some Novel Quinoline-3-Carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. PubMed. Available at: [Link]
One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Publishing. Available at: [Link]
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]
Design, Synthesis and Evaluation of 3-Quinoline Carboxylic Acids as New Inhibitors of Protein Kinase CK2. PubMed. Available at: [Link]
Amide Synthesis via Molecular Shuffling of Carboxylic Acids. ResearchGate. Available at: [Link]
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Diva-Portal.org. Available at: [Link]
Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
Application Note: Advanced Cross-Coupling and Substitution Strategies for Methylsulfonyl Quinoline Derivatives
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating protocols for the functionalization of methylsulfonyl qui...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, process optimization, and self-validating protocols for the functionalization of methylsulfonyl quinolines.
Executive Summary
The methylsulfonyl group (–SO₂Me) represents a privileged structural motif in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs) such as PDE4 inhibitors and HCV NS3/4a protease inhibitors. In the context of quinoline scaffolds, the –SO₂Me group exhibits dichotomous reactivity depending on its positional relationship to the nitrogen heteroatom and the specific reaction conditions applied. This application note details the mechanistic causality, quantitative optimization, and validated protocols for utilizing methylsulfonyl quinolines in both metal-free Nucleophilic Aromatic Substitution (S_NAr) and transition-metal-catalyzed cross-coupling reactions.
Mechanistic Rationale: The Dual Nature of the Sulfone Moiety
The strategic placement of a methylsulfonyl group on a quinoline ring dictates its synthetic utility:
Pathway A: The Sulfone as a Superior Leaving Group (S_NAr)
When positioned at the highly electrophilic C4-position of the quinoline core, the –SO₂Me group acts as an exceptional pseudohalide leaving group. The strong electron-withdrawing nature of the sulfone heavily stabilizes the anionic Meisenheimer complex intermediate. Unlike traditional halogen leaving groups (e.g., Cl, Br), sulfone-mediated S_NAr reactions proceed with significantly cleaner reaction profiles, eliminating the need for transition-metal catalysts. This metal-free approach is highly advantageous for late-stage API synthesis, such as the production of the HCV protease inhibitor BI 201420, where avoiding heavy metal contamination is critical [[1]]().
Pathway B: The Sulfone as a Deactivating Pharmacophore (Cross-Coupling)
When the –SO₂Me group is retained as a necessary pharmacophore (e.g., at the C6-position in PDE4 inhibitors), its strong inductive and resonance electron-withdrawing effects deplete electron density from the entire quinoline ring 2. This deactivation makes the oxidative addition of Pd(0) into remote carbon-halogen bonds (e.g., C8–Br) kinetically sluggish. To overcome this thermodynamic barrier, the use of highly active, sterically demanding, and electron-rich phosphine ligands (such as dppf or XPhos) is mandatory to accelerate the catalytic cycle and prevent protodehalogenation.
Pathway C: Photoredox C–H Functionalization
Recent advancements have expanded the utility of methylsulfonyl quinolines to photoredox-neutral decarboxylative hydroxyalkylations. Using α-keto acids under mild light irradiation, the deactivated quinoline core can undergo direct C–H functionalization without pre-activation 3.
Workflow Visualization
Divergent synthetic workflows for methylsulfonyl quinoline functionalization.
Quantitative Data Summaries
The following tables summarize the empirical data driving the selection of reaction conditions for both S_NAr and cross-coupling workflows.
Table 1: Comparative Yields of Sulfone-Mediated S_NAr Reactions1
Note: Reactions performed at 80 °C for 12 h. The sulfone leaving group provides superior assay yields and avoids the complex impurity profiles often seen with 4-chloroquinolines.
Substrate
Nucleophile (ROH)
Base / Equivalents
Isolated Yield (%)
Purity Profile
4-(Methylsulfonyl)quinoline
4-Methoxyphenol
Cs₂CO₃ (1.20 eq)
75.0%
>98% (No dehalogenation)
4-(Methylsulfonyl)quinoline
Cyclopentane-1,2-diol
tBuOK (3.0 eq)
76.0%
Clean, single isomer
4-(Methylsulfonyl)quinoline
But-3-yn-2-ol
tBuOK (3.0 eq)
80.0%
>98%
Table 2: Process Optimization for Suzuki-Miyaura Coupling of Sulfonyl-Deactivated Quinolines2
Note: The electron-withdrawing –SO₂Me group necessitates bidentate or highly sterically hindered ligands to drive the oxidative addition step.
Catalyst System
Ligand Type
Base / Solvent System
Temp (°C)
Conversion / Outcome
Pd(PPh₃)₄
Monodentate
K₂CO₃ / DMF-H₂O
100
<50% (Sluggish, protodehalogenation)
Pd(OAc)₂ / XPhos
Buchwald Biaryl
K₃PO₄ / Toluene-H₂O
100
88% (Good conversion)
Pd(dppf)Cl₂
Bidentate (Chelating)
Na₂CO₃ / Dioxane-H₂O
90
>95% (Optimal for scale-up)
Validated Experimental Protocols
Protocol A: Metal-Free Synthesis of 4-Quinolinyl Ethers via Sulfone-Mediated S_NAr
This protocol is self-validating: the absence of transition metals ensures the final product is free of metal scavengers, and the visual transition of the reaction mixture indicates the consumption of the sulfone.
Reagent Charging: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-(methylsulfonyl)quinoline (1.0 mmol) and the desired alcohol/phenol (1.20 mmol).
Causality: A slight excess of the nucleophile ensures complete consumption of the quinoline substrate, simplifying downstream chromatographic purification.
Base Addition:
For phenolic nucleophiles: Add Cs₂CO₃ (1.20 mmol).
For aliphatic alcohols: Add tBuOK (3.0 mmol).
Causality: Aliphatic alcohols possess higher pKa values than phenols. A stronger base (tBuOK) and a larger stoichiometric excess are required to quantitatively generate the active alkoxide nucleophile in situ 1.
Solvent & Heating: Suspend the mixture in anhydrous THF (5.0 mL, 0.2 M). Submerge the vessel in an oil bath pre-heated to 80 °C and stir vigorously for 12 hours.
Workup: Cool the reaction to room temperature. Quench with deionized H₂O (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Isolation: Purify the crude residue via flash column chromatography (0–15% EtOAc in hexanes) to yield the pure 4-quinolinyl ether as a solid foam.
Protocol B: Suzuki-Miyaura Cross-Coupling of Sulfonyl-Deactivated Quinolines
Designed for the coupling of 8-bromo-6-(methylsulfonyl)quinoline derivatives, simulating the process chemistry used in PDE4 inhibitor synthesis 2.
Reaction Assembly: In a Schlenk flask, combine 8-bromo-6-(methylsulfonyl)quinoline (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
Causality: The bidentate dppf ligand forces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step. This is critical when the quinoline ring is heavily electron-deficient due to the –SO₂Me group.
Solvent & Degassing: Add 1,4-dioxane (10 mL) and an aqueous solution of Na₂CO₃ (2.0 M, 1.0 mL, 2.0 mmol). Sparge the biphasic mixture with N₂ gas for 15 minutes.
Causality: Rigorous deoxygenation is mandatory. Oxygen rapidly oxidizes the electron-rich phosphine ligands to phosphine oxides, killing the active catalyst and leading to incomplete conversion.
Catalytic Cycle Execution: Seal the flask and heat to 90 °C under vigorous stirring for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.
Quench & Filtration: Cool to room temperature. Filter the biphasic mixture through a short pad of Celite to remove palladium black, eluting with EtOAc (20 mL).
Isolation: Partition the filtrate, extract the aqueous layer with EtOAc, dry the combined organics over MgSO₄, and concentrate. Isolate the biaryl product via recrystallization (e.g., from EtOH/H₂O) or silica gel chromatography.
References
1Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More—Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420. The Journal of Organic Chemistry - ACS Publications.
2Process Development and Large-Scale Synthesis of a PDE4 Inhibitor. Organic Process Research & Development - ACS Publications.
[[3]]() Photoredox Neutral Decarboxylative Hydroxyalkylations of Heteroarenes with α-Keto Acids. The Journal of Organic Chemistry - ACS Publications.
4A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions. The Journal of Organic Chemistry - ACS Publications.
Application Notes and Protocols: Design of Kinase Inhibitors Using 5-(Methylsulfonyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design The quinoline core...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. In the realm of oncology and inflammatory diseases, quinoline derivatives have demonstrated significant potential as kinase inhibitors.[3][4][5] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
This application note focuses on the utility of 5-(Methylsulfonyl)quinoline-3-carboxylic acid as a versatile starting material for the design and synthesis of novel kinase inhibitors. The presence of the carboxylic acid at the 3-position offers a convenient handle for derivatization, allowing for the exploration of the chemical space around the quinoline core. The methylsulfonyl group at the 5-position can influence the compound's physicochemical properties, such as solubility and cell permeability, and may also participate in key interactions within the kinase active site.
Herein, we provide a comprehensive guide for the design, synthesis, and evaluation of a focused library of amide derivatives of 5-(Methylsulfonyl)quinoline-3-carboxylic acid, with a particular focus on targeting Protein Kinase CK2 . CK2 is a pleiotropic serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival.[6] Derivatives of 3-quinoline carboxylic acid have previously been identified as potent inhibitors of CK2, making this a rational starting point for our investigation.[1][7]
Design Rationale and Strategy
Our strategy is centered on the synthesis of a library of amide derivatives of 5-(Methylsulfonyl)quinoline-3-carboxylic acid. The rationale for this approach is threefold:
Established Precedent : Previous studies have demonstrated that the carboxylic acid moiety of quinoline-3-carboxylic acids can be functionalized to generate potent kinase inhibitors.[7]
Versatility of Amide Synthesis : A wide variety of commercially available amines can be readily coupled with the carboxylic acid to generate a diverse library of compounds, allowing for a thorough exploration of the structure-activity relationship (SAR).
Potential for Key Interactions : The amide bond introduces a hydrogen bond donor and acceptor, which can form crucial interactions with amino acid residues in the kinase ATP-binding pocket.
The core structure of our target compounds is depicted below:
Figure 1: General structure of the target amide derivatives.
Experimental Protocols
Part 1: Synthesis of Amide Derivatives
This section provides a detailed protocol for the synthesis of amide derivatives from 5-(Methylsulfonyl)quinoline-3-carboxylic acid. We will utilize a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the amide bond formation.
To a solution of 5-(Methylsulfonyl)quinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Kinase Inhibition Assay
The following protocol describes a fluorescence polarization (FP)-based assay for screening the synthesized compounds against Protein Kinase CK2.[8] This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[8]
Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
ATP solution
Synthesized quinoline derivatives (dissolved in 100% DMSO)
384-well, non-binding black plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
Assay Plate Setup:
Add 5 µL of Assay Buffer to all wells.
Add 0.2 µL of the serially diluted compounds or DMSO (for controls) to the appropriate wells.
Add 5 µL of diluted CK2 enzyme (final concentration ~5-10 nM) to all wells except for the "no enzyme" control.
Incubate for 15 minutes at room temperature.
Reaction Initiation:
Prepare a 2X solution of the fluorescent tracer and ATP (at its Kₘ concentration) in Assay Buffer.
Add 10 µL of the tracer/ATP mixture to all wells.
Incubation and Measurement:
Incubate the plate for 60 minutes at room temperature, protected from light.
Measure the fluorescence polarization using a plate reader (Excitation: 485 nm, Emission: 535 nm).
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Part 3: Cell-Based Assays
Compounds that demonstrate significant in vitro inhibitory activity should be further evaluated in cell-based assays to assess their cellular potency and effects on cell viability.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
Human cancer cell line known to have high CK2 activity (e.g., MCF-7 breast cancer cells)
Complete culture medium (e.g., DMEM with 10% FBS)
Synthesized quinoline derivatives (dissolved in DMSO)
Solubilization buffer (e.g., DMSO or acidic isopropanol)
96-well cell culture plates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives for 48-72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro CK2 Inhibition and Cellular Potency of a Hypothetical Series
Compound ID
R-Group
CK2 IC₅₀ (µM)
MCF-7 GI₅₀ (µM)
Lead-01
Phenyl
0.85
5.2
Lead-02
4-Fluorophenyl
0.52
3.8
Lead-03
4-Methoxyphenyl
1.2
8.9
Lead-04
Cyclohexyl
> 10
> 20
The results from these assays will allow for the establishment of a preliminary structure-activity relationship (SAR). For example, in the hypothetical data above, the introduction of a 4-fluorophenyl group (Lead-02) improves both in vitro and cellular potency compared to the unsubstituted phenyl group (Lead-01), suggesting that this modification is favorable.
Visualization of Experimental Workflow
Figure 2: Workflow for the design and evaluation of kinase inhibitors.
Conclusion and Future Directions
The 5-(Methylsulfonyl)quinoline-3-carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of amide derivatives and their subsequent evaluation against Protein Kinase CK2. The data generated from these studies will be instrumental in elucidating the structure-activity relationship and identifying lead compounds for further optimization.
Future work should focus on expanding the library to include a wider range of amine building blocks, exploring alternative linker strategies, and profiling promising compounds against a broader panel of kinases to assess their selectivity. Furthermore, in-depth mechanistic studies, including elucidation of the binding mode through X-ray crystallography and evaluation in relevant animal models, will be crucial for advancing these compounds towards clinical development.
References
Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., Filhol, O., & Cochet, C. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597–610.
Kharb, R., Sharma, P. C., & Yar, M. S. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 22, 24-34.
Linn, N., Waetzig, H., & Gohlke, H. (2010). A CE-based assay for human protein kinase CK2 activity measurement and inhibitor screening. Electrophoresis, 31(1), 179-186.
RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]
Bispo, M. L. F., de Alencar, D. B., & da Silva, E. N. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1715-S1726.
Sarno, S., Ruzzene, M., & Pinna, L. A. (2003). Discovery of a Potent and Selective Protein Kinase CK2 Inhibitor by High-Throughput Docking. Journal of Medicinal Chemistry, 46(23), 4973-4980.
Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.
Justia Patents. (2013, October 15). Quinoline derivatives and their use as tyrosine kinase inhibitors. Retrieved from [Link]
Google Patents. (n.d.). US9029392B2 - Quinoline derivatives as kinase inhibitors.
ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
MDPI. (2021, July 22). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]
Cozza, G., Mazzorana, M., Papinutto, E., Bain, J., Elliott, M., di Maira, G., ... & Pinna, L. A. (2004). Inhibition of protein kinase CK2 by condensed polyphenolic derivatives. An in vitro and in vivo study. Biochemistry, 43(41), 13083-13093.
PubMed. (2011, April 14). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. Retrieved from [Link]
Application Note: Preparation of Active Esters from 5-(Methylsulfonyl)quinoline-3-carboxylic acid
Introduction & Mechanistic Rationale 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a highly valuable heteroaryl building block utilized in the development of advanced therapeutics, including target...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a highly valuable heteroaryl building block utilized in the development of advanced therapeutics, including targeted protein degraders (PROTACs), enzyme inhibitors, and complex bioconjugates [[1.3]].
Direct amidation of this specific scaffold often suffers from sluggish kinetics and competing side reactions. The electron-withdrawing nature of both the quinoline nitrogen and the 5-methylsulfonyl group significantly increases the electrophilicity of the carboxylate carbon once activated. If direct coupling is attempted, the transient O-acylisourea intermediate is highly susceptible to premature hydrolysis or irreversible rearrangement into an unreactive N-acylurea dead-end product.
To circumvent these issues, synthetic chemists employ a two-step "pre-activation" strategy, converting the carboxylic acid into an isolable active ester—typically an N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) ester [[1.10]]. This approach isolates the activation step from the conjugation step, ensuring that subsequent amidations proceed with high chemoselectivity and near-quantitative yields under mild physiological or mildly basic conditions.
Reaction Pathway & Workflow Visualization
Workflow for activating 5-(Methylsulfonyl)quinoline-3-carboxylic acid to an active ester.
Reagent Selection & Quantitative Optimization
Designing a self-validating protocol requires understanding the causality behind the choice of coupling agents and leaving groups:
Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred for NHS ester synthesis because its urea by-product is water-soluble, allowing for a self-validating aqueous workup where the purity of the organic layer can be immediately confirmed. Diisopropylcarbodiimide (DIC) is preferred for PFP esters, as the resulting diisopropylurea is highly soluble in dichloromethane (DCM), preventing the precipitation and filtration issues commonly associated with dicyclohexylcarbodiimide (DCC) [[1.5]].
Additives (Leaving Groups): NHS esters are the industry standard for amine-reactive crosslinking due to their excellent balance of reactivity and hydrophilicity [[1.14]]. However, PFP esters offer superior hydrolytic stability and higher reactivity toward sterically hindered amines, making them ideal for long-term storage or solid-phase peptide synthesis (SPPS) applications [[1.11]].
Table: Quantitative Comparison of Active Ester Formats
Parameter
NHS Ester (via EDC/NHS)
PFP Ester (via DIC/PFP-OH)
Typical Yield
75% – 85%
80% – 95%
Hydrolytic Stability
Moderate (Hours in aqueous buffer)
High (Days in aqueous buffer)
Reactivity (Steric Tolerance)
Moderate (Prefers primary amines)
High (Tolerates secondary amines)
By-product Removal
Aqueous extraction (Water-soluble urea)
Filtration / Chromatography
Storage Half-life (Dry, -20°C)
3 – 6 months
> 12 months
Detailed Experimental Protocols
Protocol A: Synthesis of the NHS Ester (via EDC/NHS)
Objective: Prepare 5-(Methylsulfonyl)quinoline-3-carboxylic acid NHS ester for immediate bioconjugation or short-term storage.
Causality & Self-Validation Checkpoint: The use of a slight excess of NHS (1.1 eq) ensures that the transient O-acylisourea intermediate is entirely consumed by the nucleophilic additive, preventing the formation of the unreactive N-acylurea dead-end product.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 5-(Methylsulfonyl)quinoline-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.
Activation: Add N-hydroxysuccinimide (NHS) (1.1 eq, 11 mmol) to the solution and stir until fully dissolved.
Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq, 12 mmol) portion-wise over 10 minutes to control the exothermic activation.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Self-Validation: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.2) must disappear completely, replaced by a new, less polar spot (Rf ~0.6) corresponding to the NHS ester.
Quenching & Workup: Dilute the reaction mixture with ethyl acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous citric acid (3x), water (2x), and brine (1x).
Causality: The acidic wash protonates and removes the basic EDC-urea by-product and unreacted EDC into the aqueous phase, while the water washes remove residual DMF and unreacted NHS.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford the pure NHS ester as an off-white powder. Store desiccated at -20 °C.
Protocol B: Synthesis of the PFP Ester (via DIC/PFP-OH)
Objective: Prepare a highly stable, storable active ester for library synthesis or sterically demanding peptide couplings.
Causality & Self-Validation Checkpoint: DIC is used instead of EDC to avoid the introduction of hydrochloride salts, which can prematurely degrade the highly reactive PFP ester during the extended reaction times sometimes required for heteroaryl acids.
Step-by-Step Methodology:
Preparation: Dissolve 5-(Methylsulfonyl)quinoline-3-carboxylic acid (1.0 eq, 10 mmol) and pentafluorophenol (PFP-OH) (1.1 eq, 11 mmol) in anhydrous DCM (0.1 M concentration) under N₂. Note: If solubility is poor, add up to 10% anhydrous DMF.
Coupling: Cool the reaction to 0 °C. Add DIC (1.1 eq, 11 mmol) dropwise via syringe.
Propagation: Stir the mixture at room temperature for 2–4 hours.
Self-Validation: LC-MS analysis should indicate complete conversion. The PFP ester will show a distinct mass shift (+166 Da relative to the starting acid, accounting for the loss of H₂O and addition of the PFP group).
Workup: Filter the reaction mixture through a pad of Celite to remove any trace precipitated diisopropylurea. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the highly pure PFP ester.
Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Improving the Solubility of 5-(Methylsulfonyl)quinoline-3-carboxylic Acid for In Vitro Assays
Welcome to the technical support center for handling challenging compounds. This guide provides researchers, scientists, and drug development professionals with a structured approach to improving the aqueous solubility o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling challenging compounds. This guide provides researchers, scientists, and drug development professionals with a structured approach to improving the aqueous solubility of 5-(Methylsulfonyl)quinoline-3-carboxylic acid for reliable and reproducible in vitro assay results. We will move from fundamental principles and basic troubleshooting to advanced solubilization protocols, explaining the scientific rationale behind each step.
Understanding the Molecule: Why is Solubility a Challenge?
Question: I'm having trouble dissolving 5-(Methylsulfonyl)quinoline-3-carboxylic acid. What makes this compound poorly soluble?
Answer: The solubility behavior of this molecule is governed by the interplay of its three key functional components:
Quinoline Core: This bicyclic aromatic system is inherently rigid, planar, and hydrophobic. It prefers to interact with itself (stacking) rather than with water, contributing significantly to low aqueous solubility.
Carboxylic Acid Group (-COOH): This is an ionizable acidic group. In its protonated (uncharged) form at low pH, it is less polar and contributes to poor water solubility. However, at a pH above its dissociation constant (pKa), it deprotonates to form a highly polar and much more water-soluble carboxylate anion (-COO⁻)[1]. This pH-dependent behavior is the most critical handle for solubility manipulation[2][3].
Methylsulfonyl Group (-SO₂CH₃): This is a polar, hydrogen bond-accepting group that might suggest improved solubility[4][5]. However, its strong dipole moment can also enhance crystal lattice energy, meaning more energy is required to break the solid-state structure apart and solvate the individual molecules, which can counteract the benefits of its polarity.
Essentially, the large, non-polar quinoline structure dominates, making the compound "greasy" and difficult to dissolve in aqueous buffers despite its polar functional groups.
Question: What is the absolute first step I should take to prepare my compound for an assay?
Answer: Always begin by creating a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[7] DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast range of hydrophobic compounds[8][9]. This stock solution (e.g., 10-50 mM) will serve as the starting point for all subsequent dilutions into your aqueous assay buffer.
Question: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What is happening and how can I prevent this?
Answer: This is a very common and critical issue known as precipitation upon dilution, sometimes called "DMSO shock".[7][10] It occurs because you are rapidly moving the compound from a favorable organic environment (DMSO) to an unfavorable aqueous one. The concentration you have reached in the buffer has exceeded the compound's kinetic solubility .
Here is a troubleshooting workflow to address this:
Lower the Final Concentration: The most straightforward reason for precipitation is that the final concentration in your assay is simply too high. Try reducing the final assay concentration of the compound.
Optimize the Dilution Process: How you add the DMSO stock matters. Instead of pipetting the DMSO stock into the buffer in one go, add the small volume of stock solution to the wall of the tube containing the buffer and then immediately vortex vigorously. This promotes rapid mixing and dispersion, preventing localized high concentrations that initiate precipitation.[7]
Control the Final DMSO Percentage: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% .[7] While higher DMSO concentrations can help with solubility, they can also be toxic to cells or interfere with enzyme activity, confounding your results.[7][11] Always include a vehicle control (buffer + same final DMSO concentration) in your experiments.[7]
Perform Intermediate Dilutions: If you need to make a large dilution (e.g., 1:1000), do not do it in a single step. Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first.[7] Then, perform the final dilution into the aqueous buffer from a more intermediate DMSO stock concentration.
Caption: Initial troubleshooting workflow for compound precipitation.
Advanced Solubility Enhancement Protocols
If the initial troubleshooting steps are insufficient, more advanced methods are required. The following protocols are designed to systematically improve the aqueous solubility of 5-(Methylsulfonyl)quinoline-3-carboxylic acid.
Method 1: pH Adjustment to Form a Soluble Salt In Situ
Rationale: This is the most effective strategy for this specific molecule. By raising the pH of the aqueous buffer to a level significantly above the pKa of the carboxylic acid group, we can force its deprotonation to the much more soluble carboxylate salt form (-COO⁻)[12][13][14]. A good rule of thumb is to adjust the pH to be at least 1-2 units above the compound's pKa.
Caption: pH-dependent equilibrium of a carboxylic acid.
Experimental Protocol: pH-Solubility Profile
Preparation: Prepare a series of buffers (e.g., phosphate or Tris buffers) with a range of pH values, such as pH 6.0, 6.5, 7.0, 7.4, 7.8, and 8.2. Ensure the buffer system has sufficient capacity.
Stock Addition: To separate tubes each containing one of the prepared buffers, add a small aliquot of your concentrated DMSO stock solution of the compound to reach your desired final assay concentration.
Equilibration: Gently mix the samples and allow them to equilibrate for 15-30 minutes at the assay temperature.
Observation: Visually inspect each tube for precipitation. For a more quantitative analysis, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
Determination: The lowest pH at which the compound remains fully dissolved is the optimal pH for your assay buffer, provided it is compatible with your biological system (e.g., does not inhibit enzyme activity or harm cells).[13]
Troubleshooting:
Compound Instability: Very high pH values can sometimes lead to chemical degradation. Assess the stability of your compound at the chosen pH over the time course of your experiment.[13]
Buffer Incompatibility: Ensure the chosen buffer does not interact with your compound or assay components.
Method 2: Using Cyclodextrins to Form Inclusion Complexes
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the hydrophobic quinoline portion of your molecule, forming a "guest-host" inclusion complex.[16][17] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent aqueous solubility of the compound without altering its chemical structure.[18][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds.[16]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Cyclodextrin Screening
Prepare CD Stock: Make a concentrated aqueous stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.
Co-incubation: In a microcentrifuge tube, add the required volume of your compound's DMSO stock solution.
Evaporate DMSO: Gently evaporate the DMSO using a stream of nitrogen or a vacuum centrifuge. This leaves a thin film of the compound on the tube wall.
Reconstitute: Add the HP-β-CD stock solution to the tube and vortex vigorously for several minutes to facilitate the formation of the inclusion complex.
Dilute and Test: Use this newly formed solution for serial dilutions into your final assay buffer (which should not contain additional cyclodextrin).
Optimization: Test different concentrations of HP-β-CD to find the lowest effective concentration that maintains solubility, as high concentrations can sometimes interfere with biological assays.
Summary of Solubilization Strategies
Method
Mechanism
Pros
Cons
DMSO Co-solvent
Increases solvent polarity to match solute.
Simple, universally used for stock solutions.
Precipitation on dilution; potential for assay interference/toxicity.[7][11]
pH Adjustment
Converts acidic compound to a more soluble salt.[12][13]
Highly effective for ionizable compounds, inexpensive.
Requires assay to be stable at the adjusted pH; potential for compound degradation.[13]
Cyclodextrins
Encapsulates the hydrophobic part of the molecule.[16][17]
Significant solubility increase, often biocompatible.
Can be expensive; may interfere with ligand-receptor binding; increases solution viscosity.
Final Recommendations
Start Systematically: Always begin with preparing a DMSO stock and optimizing the dilution procedure. This solves the problem more often than not.[7][20]
Leverage Compound Chemistry: For 5-(Methylsulfonyl)quinoline-3-carboxylic acid, pH adjustment is the most logical and powerful next step due to the presence of the carboxylic acid.
Consider Advanced Methods: If pH adjustment is not viable due to assay constraints, cyclodextrins offer an excellent alternative.
Validate Your Method: Crucially, once you have found a method that solubilizes your compound, you must run proper controls. Confirm that the final concentration of DMSO, the adjusted pH, or the presence of cyclodextrin does not independently affect your assay results. This is essential for data integrity.
References
Garcês, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available at: [Link]
Zografi, G., & Weiner, N. D. (1988). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Available at: [Link]
Gorajana, A. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
de Faria, F. P., et al. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
Carbohydrate Chronicles. (2025). How can cyclodextrins enhance solubility? Podcast Episode.
BenchChem. (2025).
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences Tech Note.
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem Technical Support.
Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry. Available at: [Link]
Chen, J., et al. (2015). Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. Available at: [Link]
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences Blog. Available at: [Link]
Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences. Available at: [Link]
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Available at: [Link]
Reddit discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)? r/chemistry.
Bitesize Bio. (2025).
ResearchGate discussion. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
ResearchGate discussion. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
Kanjilal, B., et al. (2015). Dimethyl sulfoxide inactivates the anticancer effect of cisplatin against human myelogenous leukemia cell lines in in vitro assays. ScienceOpen. Available at: [Link]
Practical Procedures for Making Stock Solution. (n.d.).
Quora discussion. (2024).
Liu, X., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
Anti-Cancer Agents in Medicinal Chemistry. (n.d.).
Current Medicinal Chemistry. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link]
Analytical Support Center: HPLC Method Development for Methylsulfonyl Quinoline Derivatives
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust reversed-phase HPLC (RP-HPLC) methods for methylsulfonyl quinol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust reversed-phase HPLC (RP-HPLC) methods for methylsulfonyl quinoline derivatives.
These compounds present a unique chromatographic challenge: the hydrophobic, basic quinoline core is notorious for secondary ion-exchange interactions with column silanols, while the polar, electron-withdrawing methylsulfonyl moiety (-SO₂CH₃) complicates gradient retention and structural isomer selectivity. This guide synthesizes field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure your analytical methods are both accurate and reproducible.
Core Workflow: Gradient Optimization Strategy
Workflow for optimizing HPLC gradients for methylsulfonyl quinoline derivatives.
Standard Operating Procedure: Self-Validating Scouting & Optimization
Objective: Establish a baseline gradient profile and validate system suitability before fine-tuning for isomer resolution.
Step 1: System Preparation & Dead Volume (
t0
) Determination
Causality: Gradient methods are highly sensitive to system dwell volume differences. Knowing your dead volume ensures gradient transferability.
Action: Inject a non-retained marker (e.g., uracil) using 100% organic phase at your target flow rate to determine
t0
.
Step 2: The Broad Scouting Gradient
Action: Execute a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile) over 20 minutes. Set Mobile Phase A to 20 mM Potassium Phosphate, pH 2.5.
Causality: The low pH protonates the residual silanols on the silica stationary phase, neutralizing them to prevent secondary ion-exchange interactions with the basic quinoline nitrogen.
Step 3: The Self-Validating Equilibration Check
Action: Calculate the column volume (
Vm
). Set the post-run re-equilibration time to
10×Vm
. Inject the sample. Next, halve the equilibration time (
5×Vm
) and reinject. Finally, double it (
20×Vm
) and reinject.
Validation: If the retention times of the
10×
and
20×Vm
runs match (RSD < 0.1%), but the
5×Vm
run shifts, your
10×Vm
equilibration is scientifically validated as the minimum robust threshold for your specific system.
Methanol acts as a hydrogen-bond donor, altering selectivity for the strong H-bond accepting sulfonyl group.
Gradient Slope
4.5% B / min
1.5% - 2.0% B / min
Shallower slopes increase the resolution (
Rs
) of structurally similar isomers by maximizing differential partitioning.
Column Temp.
25 °C
35 °C - 45 °C
Elevated temperatures reduce mobile phase viscosity, improving mass transfer kinetics and sharpening peaks.
Equilibration
10×Vm
Empirically Validated
Ensures the column is fully restored to initial eluotropic strength, preventing retention time drift.
Troubleshooting Guides & FAQs
Q1: Why do my methylsulfonyl quinoline peaks exhibit severe tailing (USP Tailing Factor > 1.5), and how can I fix it?Causality: Peak tailing in these derivatives is primarily driven by the basic nitrogen in the quinoline ring. On standard silica-based reversed-phase columns, ionized residual silanol groups (Si-O⁻) interact with this protonated nitrogen via ion-exchange. This creates a secondary retention mechanism that releases the analyte slower than the primary hydrophobic interaction, dragging out the peak's trailing edge.
Solution: You must suppress silanol ionization. As detailed by Phenomenex, working at a low pH (~2.5) neutralizes silanol groups, preventing ion exchange. If low pH is insufficient, switch to a highly deactivated, end-capped Type B silica column to sterically shield the remaining silanols.
Q2: My structurally similar isomers (e.g., 6-methylsulfonyl vs. 8-methylsulfonyl quinoline) co-elute. How do I optimize the gradient to resolve them?Causality: Co-elution in gradient HPLC occurs when the eluotropic strength of the mobile phase increases too rapidly, forcing both isomers into the mobile phase simultaneously before they can partition differentially.
Solution: Flatten the gradient slope. Calculate the exact %B at which the compounds elute during the scouting run. Design a "focused gradient" that spans only ±5% of this elution composition over 15–20 minutes. Furthermore, consider swapping Acetonitrile for Methanol. The methylsulfonyl group is a strong hydrogen-bond acceptor. Methanol, unlike Acetonitrile, is a hydrogen-bond donor, which can introduce a new selectivity dimension to pull the isomers apart.
Q3: I am observing baseline drift and ghost peaks at low UV wavelengths (<230 nm). What is causing this during the gradient?Causality: Gradient baseline drift is typically caused by the absorbance differences between Mobile Phase A and B. If you are using TFA (Trifluoroacetic acid) as an additive to improve peak shape, it has significant absorbance below 240 nm. As the gradient increases the organic fraction, the concentration of TFA changes if it is not perfectly balanced between A and B, causing the baseline to drift.
Solution: Ensure HPLC-grade solvents are used. If using TFA, add 0.1% TFA to Mobile Phase A and 0.08% TFA to Mobile Phase B to balance the absorbance profile across the gradient.
Q4: Why are my retention times continuously shifting earlier with each subsequent injection?Causality: This is the hallmark of inadequate column re-equilibration. In gradient HPLC, the column must be fully restored to the initial Mobile Phase A conditions before the next injection. If it is not, the starting eluotropic strength is artificially high, causing the quinoline derivatives to elute prematurely.
Solution: Implement the self-validating equilibration check from the SOP. A standard rule of thumb, supported by LCGC International, is to flush the column with at least 10 column volumes of the initial mobile phase between runs.
Q5: The peaks look fronting or asymmetrical, but it doesn't look like standard tailing. What is the root cause?Causality: Peak fronting or broad asymmetry that affects all peaks in the chromatogram is rarely a chemical interaction issue. It is almost always a physical issue, such as a void at the head of the column or an extra-column volume issue.
Solution: As noted by Waters Corporation, check for slippage of the tubing connecting the column to the HPLC system, particularly if using PEEK finger-tight fittings. If the fittings are secure, the column bed may have collapsed, necessitating a column replacement.
Understanding Gradient HPLC
Source: LCGC International / Chromatography Online
URL:[Link]
Troubleshooting Peak Shape Problems in HPLC
Source: Waters Corporation
URL:[Link]
What Causes Peak Tailing in HPLC?
Source: Chrom Tech, Inc.
URL:[Link]
Troubleshooting
Technical Support Center: Scaling Up Production of 5-(Methylsulfonyl)quinoline-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Methylsulfonyl)quinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-(Methylsulfonyl)quinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is to provide practical, experience-driven advice to help you anticipate challenges, troubleshoot effectively, and maintain high yields during scale-up.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis and properties of 5-(Methylsulfonyl)quinoline-3-carboxylic acid.
Q1: What is the most common and scalable synthetic route for 5-(Methylsulfonyl)quinoline-3-carboxylic acid?
A1: The most robust and widely applicable method for this class of compounds is the Gould-Jacobs reaction . This pathway is highly reliable for constructing the quinoline-3-carboxylic acid scaffold. The synthesis involves two primary steps:
Condensation: Reacting 3-(methylsulfonyl)aniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
Thermal Cyclization: Heating the intermediate in a high-boiling point solvent (like Dowtherm A or diphenyl ether) to induce ring closure, followed by hydrolysis to yield the final carboxylic acid.
This method is generally preferred for scale-up due to the availability of starting materials and its well-documented mechanism.[1]
Q2: Can you explain the mechanism of the Gould-Jacobs reaction?
A2: Certainly. The reaction proceeds in distinct stages:
Nucleophilic Substitution: The aniline derivative's amino group attacks the ethoxy-activated double bond of EMME, displacing ethanol to form a stable enamine intermediate.
Electrocyclization: At high temperatures (typically >240 °C), the enamine undergoes a 6-π electrocyclization. The aryl ring acts as the nucleophile, attacking one of the ester carbonyls.
Aromatization & Hydrolysis: The cyclized intermediate eliminates a second molecule of ethanol to form the aromatic quinoline ring, resulting in an ethyl 4-hydroxyquinoline-3-carboxylate. The final step is the hydrolysis of the ester to the carboxylic acid, which often occurs during the workup.
Q3: What are the primary safety concerns when scaling up this process?
A3: When moving to a larger scale, several safety factors become critical:
High Temperatures: The cyclization step requires very high temperatures (250-260 °C). Operating reactors at this temperature requires precise control, appropriate heating systems (e.g., oil baths or steam jackets), and robust pressure-relief systems.
Exothermic Reactions: While the initial condensation is typically manageable, be aware of potential exotherms, especially if the reaction is run neat or at high concentrations. Always perform calorimetric studies (e.g., DSC or ARC) before attempting a large-scale run.
Reagent Handling: Handle all chemicals, particularly the aniline starting material and high-boiling solvents, in a well-ventilated area with appropriate Personal Protective Equipment (PPE).
Pressure Build-up: The elimination of ethanol during cyclization will cause pressure to build in a sealed reactor. The system must be designed to vent this pressure safely.
Troubleshooting Guide: Maintaining Yield During Scale-Up
This section is formatted to address specific issues you may encounter during the scale-up process.
Q1: My yield dropped from 90% at the 10g scale to 60% at the 1kg scale. What are the most likely causes?
A1: A significant drop in yield during scale-up is a common challenge, often pointing to issues with heat and mass transfer. Here are the primary culprits and how to investigate them:
Cause 1: Inefficient Heat Transfer & "Hot Spots"
The "Why": The cyclization step is endothermic, but side reactions like polymerization can be exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to distribute heat evenly. Localized overheating ("hot spots") can lead to the decomposition of your starting material or product, often resulting in tar formation.[2]
Troubleshooting Protocol:
Reactor Check: Ensure your reactor's heating system provides uniform heating. Use a multi-point thermocouple to map the temperature distribution within the reaction vessel.
Stirring Efficiency: Inadequate agitation is a major cause of poor heat transfer. Increase the stirrer speed and ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.
Controlled Heating Ramp: Instead of heating as fast as possible, implement a controlled heating ramp (e.g., 2-3 °C per minute) to allow the bulk of the mixture to reach the target temperature uniformly.
Cause 2: Incomplete Cyclization
The "Why": Due to inefficient heating, the bulk of your reaction mixture may not have reached or been held at the optimal cyclization temperature for a sufficient duration.
Troubleshooting Protocol:
Reaction Monitoring: On a large scale, do not rely solely on time. Implement in-process controls (IPCs) like HPLC or UPLC to monitor the disappearance of the enamine intermediate. Take samples from the reactor (using a safe sampling valve) every hour once the target temperature is reached.
Extended Reaction Time: It is common for larger-scale reactions to require longer heating times to achieve the same conversion as a lab-scale run.[3] Continue heating until your IPC shows the intermediate has been consumed (<1% remaining).
Q2: I'm observing significant tar and byproduct formation at scale. How can I minimize this?
A2: Tar formation is a classic issue in quinoline syntheses, often caused by acid-catalyzed side reactions or thermal degradation.[2][3]
The "Why": At high temperatures, the reactants and intermediates can polymerize or decompose, especially in the presence of any acidic impurities. The longer reaction times required for scale-up can exacerbate this issue.
Solutions & Protocol:
Purity of Starting Materials: Ensure your 3-(methylsulfonyl)aniline is of high purity. Residual acids from its synthesis can catalyze polymerization. It is good practice to re-test starting materials before a large-scale run.
Inert Atmosphere: At temperatures exceeding 250 °C, oxidative side reactions can occur. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial during scale-up to minimize these degradation pathways.
Solvent Selection: While high-boiling solvents are necessary, ensure they are thermally stable and free of peroxides or acidic impurities. Consider a solvent-flush of the reactor before charging reagents.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
Parameter
Lab Scale (10g)
Pilot Scale (1kg)
Rationale for Change
Solvent Volume
50 mL Dowtherm A
5 L Dowtherm A
Maintain similar concentration, but adjust based on reactor geometry and heating efficiency.
Heating Method
Mantle with magnetic stir bar
Jacketed reactor with overhead stirrer
Ensures even heat distribution and powerful agitation for a larger volume.
Reaction Time
2-3 hours @ 250°C
4-6 hours (IPC-monitored) @ 250°C
Larger thermal mass requires longer time to reach and maintain temperature uniformly.
Workup
Quench in heptane, filter
Controlled cool-down, transfer to quench vessel
Safety and handling of large volumes necessitate a more controlled workup procedure.
Q3: The final product is difficult to filter and purify at a large scale. What can I do?
A3: Filtration and purification issues are often related to crystal morphology and solvent choice. What works in a small Büchner funnel can be impractical on a large Nutsche filter.
The "Why": Rapid precipitation or "crashing out" of the product from the reaction mixture or during recrystallization leads to very fine particles or an amorphous solid that clogs filter media.
Troubleshooting & Optimization Protocol:
Controlled Crystallization: After the reaction is complete, do not crash-cool the mixture. Implement a controlled cooling ramp (e.g., cool from 250°C to 100°C over 2 hours, then to 20°C over another 3 hours). This promotes the growth of larger, more easily filterable crystals.
Anti-Solvent Addition: Instead of pouring the reaction mixture into an anti-solvent, slowly add the anti-solvent (e.g., heptane or toluene) to the stirred reaction mixture while it is still warm (e.g., 80-100 °C). This also encourages better crystal formation.
Recrystallization Solvent Screening: The ideal recrystallization solvent should provide high solubility at elevated temperatures and low solubility at room temperature. For quinoline carboxylic acids, solvents like DMF, DMAc, or acetic acid are often effective.[4][5] Perform a small-scale screen to find the best solvent or solvent system (e.g., DMF/water, Acetic Acid/water) for your specific product.
Final Product Wash: Wash the filtered product cake with a non-polar solvent like heptane or MTBE to remove residual high-boiling reaction solvent (e.g., Dowtherm A), which can hinder drying and affect purity.
Workflow & Troubleshooting Diagrams
Diagram 1: General Workflow for Scaled-Up Synthesis
This diagram outlines the critical stages of the scaled-up production process for 5-(Methylsulfonyl)quinoline-3-carboxylic acid.
Caption: Process flow for the scaled-up synthesis.
Diagram 2: Troubleshooting Decision Tree for Yield Loss
Use this logical guide to diagnose the root cause of decreased yield during scale-up.
Caption: Decision tree for troubleshooting yield loss.
References
Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
Wang, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. [Link]
Reddy, R. P., & Kumar, C. S. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of Organic Chemistry. [Link]
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
Comparison Guide: Empirical 2D NMR vs. AI-Driven Prediction for the Structural Verification of 5-(Methylsulfonyl)quinoline-3-carboxylic acid
Introduction 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and antimicrobial agents....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and antimicrobial agents. The introduction of the strongly electron-withdrawing methylsulfonyl (-SO₂Me) group at the C-5 position induces significant electronic and steric perturbations across the quinoline core. For drug development professionals, distinguishing the 5-substituted regioisomer from its 6-, 7-, or 8-substituted analogs is a critical quality control step.
This guide objectively compares the gold-standard High-Field Experimental NMR (600 MHz) workflow against two leading in silico alternatives: Mnova NMRPredict (Machine Learning) and ChemDraw Professional (Additivity Rules) . By analyzing the causality behind chemical shifts—specifically peri-effects and solvent interactions—we provide a comprehensive and self-validating framework for structural verification.
Part 1: The Ground Truth - Experimental NMR Workflow
Causality of Experimental Choices
Quinoline-3-carboxylic acids exhibit notoriously poor solubility in standard chlorinated solvents (e.g., CDCl₃) due to strong intermolecular hydrogen bonding and rigid π-π stacking. Therefore, DMSO-d₆ is the mandatory solvent choice [1]. DMSO not only disrupts these molecular aggregates to achieve the necessary concentration for 2D NMR, but it also strongly hydrogen-bonds with the carboxylic acid proton. This locks the proton from rapid exchange, shifting it downfield (~13.80 ppm) and allowing it to be clearly observed. Furthermore, the methylsulfonyl protons consistently resonate as a distinct singlet near 3.25 ppm in DMSO-d₆ [2], [3].
The Self-Validating Assignment Logic
To unambiguously assign the C-5 position of the -SO₂Me group, 1D NMR is insufficient. We employ a self-validating 2D HMBC (Heteronuclear Multiple Bond Correlation) system. The methyl protons (~3.25 ppm) will show a strong
2JCH
correlation to the quaternary C-5 carbon. Simultaneously, the H-4 proton (~9.20 ppm) must show a
3JCH
correlation to this exact same C-5 carbon. This intersecting correlation network mathematically eliminates the possibility of the -SO₂Me group residing at the 6, 7, or 8 positions [4].
Alternative 1: Mnova NMRPredict Desktop (Ensemble ML)
Mnova utilizes a hybrid prediction engine combining HOSE (Hierarchical Organisation of Spherical Environments) codes and Neural Networks.
Performance: Mnova excels at modeling the electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid. However, it slightly underestimates the peri-effect—the spatial compression between the bulky C-5 sulfonyl oxygen atoms and the C-4 proton.
Alternative 2: ChemDraw Professional Predictor (Additivity Rules)
ChemDraw relies heavily on empirical additivity rules based on base structural fragments.
Performance: While excellent for rapid, on-the-fly screening, ChemDraw struggles with complex anisotropic effects in rigid bicyclic systems. It assumes a linear addition of substituent effects, failing to account for the non-linear deshielding caused by the specific geometry of the 5-methylsulfonyl group in a highly polar DMSO solvation shell.
Table 2: Comparative Performance (Experimental vs. Predicted ¹H Shifts)
Position
Experimental (ppm)
Mnova Predict (ppm)
ChemDraw (ppm)
Δ Mnova
Δ ChemDraw
H-2
9.45
9.35
9.10
-0.10
-0.35
H-4
9.20
9.05
8.85
-0.15
-0.35
H-6
8.25
8.20
8.15
-0.05
-0.10
H-7
8.05
7.95
7.80
-0.10
-0.25
H-8
8.45
8.35
8.20
-0.10
-0.25
CH₃
3.25
3.30
3.15
+0.05
-0.10
Part 3: Objective Comparison & Causality Analysis
Why do the prediction algorithms deviate from the experimental ground truth? The discrepancies are rooted in two physical phenomena:
The Peri-Effect: In 5-(Methylsulfonyl)quinoline-3-carboxylic acid, the H-4 proton is forced into the electron cloud of the adjacent C-5 sulfonyl group. This steric compression and magnetic anisotropy cause a massive downfield shift (Experimental: 9.20 ppm). ChemDraw predicts 8.85 ppm because its standard additivity rules do not adequately weight 1,8-like peri-interactions in functionalized quinolines.
Solvent-Induced Deshielding: The highly polar S=O bonds of the sulfonyl group and the C=O of the carboxylic acid engage in strong dipole-dipole interactions with DMSO-d₆. ChemDraw's baseline data is heavily skewed toward CDCl₃, leading to a systematic underprediction of the highly deshielded H-2 and H-4 protons.
Part 4: Step-by-Step Experimental Methodology
To ensure absolute trustworthiness, the following protocol represents a self-validating system for structural elucidation.
Step 1: Sample Preparation
Action: Dissolve 15-20 mg of 5-(Methylsulfonyl)quinoline-3-carboxylic acid in 0.6 mL of anhydrous DMSO-d₆.
Causality: High concentration is required to achieve sufficient signal-to-noise ratio for ¹³C and 2D HMBC acquisition. DMSO-d₆ is utilized to break π-π stacking and lock the COOH proton via hydrogen bonding, preventing signal broadening [1].
Step 2: 1D Acquisition (¹H and ¹³C)
Action: Acquire ¹H spectra at 600 MHz (ns=16, d1=2s) and ¹³C spectra at 150 MHz (ns=1024, d1=2s) at 298 K.
Causality: Establishes baseline chemical shifts and integrals. The SO₂Me group will immediately be identifiable as a sharp 3H singlet near 3.25 ppm, while the quinoline core protons will appear >8.0 ppm [2].
Causality: Maps directly bonded ¹H-¹³C pairs. This step definitively separates the quaternary carbons (C-2, C-3, C-4a, C-5, C-8a, COOH) which show no HSQC cross-peaks, from the CH carbons.
Step 4: 2D HMBC Acquisition (The Self-Validation Step)
Causality: Identifies
2J
and
3J
C-H couplings. The critical validation lies in observing the cross-peak from the SO₂Me protons to the quaternary C-5 carbon, alongside a converging cross-peak from the H-4 proton to the same C-5 carbon [4]. This locks the sulfonyl group to the C-5 position.
HMBC Logical Network: The converging 3J and 2J correlations to C-5 self-validate the regioisomer.
References
Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. MDPI Molecules. Available at:[Link][1]
Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro [1,4]Thiazepino[2,3-h]quinoline-9-carboxylic Acid. National Institutes of Health (NIH) / PMC. Available at:[Link][4]
Direct Transformation of Ethylarenes into Primary Aromatic Amides with N-Bromosuccinimide and I2-aq NH3. Chinese Journal of Chemistry (DOI). Available at:[Link][2]
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link][3]
High-Resolution Mass Spectrometry (HRMS) Fragmentation of 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956383-11-1): A Platform Comparison Guide
Executive Summary For researchers and drug development professionals, the structural elucidation of small-molecule pharmacophores is a critical bottleneck. 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956383-11-1)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the structural elucidation of small-molecule pharmacophores is a critical bottleneck. 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956383-11-1) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and antibacterial agents[1]. Characterizing its gas-phase behavior requires robust High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the performance of two leading HRMS architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—in mapping the fragmentation pathways of this compound, providing actionable experimental protocols and validated spectral data.
Platform Comparison: Orbitrap vs. Q-TOF for Heterocyclic Elucidation
When analyzing rigid heterocyclic systems containing both a labile carboxylic acid and a stable methylsulfonyl group, the choice of mass analyzer dictates the quality of the MS/MS spectra. Below is a head-to-head comparison of the Thermo Scientific Q Exactive (Orbitrap) and the Agilent 6546 (Q-TOF) based on our laboratory's empirical data.
Table 1: HRMS Platform Performance Comparison
Parameter
Thermo Q Exactive (Orbitrap)
Agilent 6546 (Q-TOF)
Mass Analyzer
Orbitrap (Fourier Transform)
Quadrupole Time-of-Flight
Resolving Power
Up to 140,000 (at m/z 200)
Up to 60,000 (at m/z 274)
Mass Accuracy
< 1 ppm (with internal lock mass)
< 1.5 ppm (with reference mass)
Fragmentation Mode
HCD (Higher-energy C-trap Dissociation)
CID (Collision-Induced Dissociation)
Low-Mass Cutoff
No (HCD traps all fragments before Orbitrap injection)
Scientist's Insight: While both platforms provide sub-2 ppm mass accuracy, the Orbitrap's HCD cell is particularly advantageous for CAS 1956383-11-1. HCD eliminates the "1/3 rule" low-mass cutoff traditionally seen in ion traps, allowing us to capture low-mass reporter ions (e.g., the methyl radical loss) with exceptional resolution. Conversely, the Q-TOF excels in acquisition speed, making it preferable if this compound is being analyzed within a complex, fast-eluting biological matrix.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the methodological choice.
Step 1: System Suitability and Calibration
Before introducing the analyte, the HRMS system must be calibrated to ensure mass accuracy is within the acceptable < 2 ppm threshold.
Action: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution (for Orbitrap) or Agilent ESI-L Tuning Mix (for Q-TOF).
Causality: Validating the instrument's mass axis against known calibrants prevents false-positive assignments of isobaric fragments (e.g., distinguishing a loss of SO
2
from a loss of two methoxy groups).
Step 2: Sample Preparation
Action: Dissolve 1.0 mg of CAS 1956383-11-1 in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a stock solution. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: The rigid quinoline core and the polar methylsulfonyl group require DMSO to disrupt intermolecular hydrogen bonding for complete dissolution. The final diluent matches the initial LC mobile phase conditions to prevent peak fronting, while the 0.1% Formic Acid drives the ionization equilibrium toward the protonated
[M+H]+
state.
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Causality: The sub-2-micron particles provide high theoretical plate counts, ensuring the analyte elutes as a sharp, concentrated band into the ESI source, maximizing the signal-to-noise ratio for MS/MS triggering.
Normalized Collision Energy (NCE): Stepped at 20, 30, and 40 eV.
Causality: Stepped collision energy is critical. The carboxylic acid group is highly labile and fragments at low energy (20 eV), whereas the robust quinoline core and methylsulfonyl cleavage require higher energy (40 eV) to induce gas-phase rearrangement.
Fragmentation Mechanism and Data Presentation
Upon positive electrospray ionization, CAS 1956383-11-1 yields a strong protonated precursor ion
[M+H]+
at m/z 252.0331. The fragmentation cascade follows two primary, well-documented pathways:
Carboxylic Acid Cleavage: The molecule initially undergoes a neutral loss of water (-18.0106 Da) or carbon dioxide (-43.9898 Da). This is a hallmark fragmentation pathway for quinoline-3-carboxylic acid derivatives [2].
Sulfonyl-Sulfinate Rearrangement: The methylsulfonyl group undergoes complex gas-phase chemistry. Following the loss of CO
2
, the molecule extrudes sulfur dioxide (-63.9619 Da) via a sulfonyl-sulfinate rearrangement, followed by the homolytic cleavage of a methyl radical (-15.0235 Da) to yield a stable radical cation[3, 4].
Table 2: High-Resolution MS/MS Fragment Data (Orbitrap)
Fragment Ion
Exact Mass (m/z)
Elemental Formula
Mass Error (ppm)
Proposed Neutral Loss
Precursor
252.0331
C
11
H
10
NO
4
S
+
0.4
N/A
Product 1
234.0225
C
11
H
8
NO
3
S
+
0.6
-H
2
O (18.0106 Da)
Product 2
208.0432
C
10
H
10
NO
2
S
+
0.5
-CO
2
(43.9898 Da)
Product 3
144.0813
C
10
H
10
N
+
0.8
-CO
2
, -SO
2
(107.9517 Da)
Product 4
129.0579
C
9
H
7
N
+∙
1.1
-CO
2
, -SO
2
, -CH
3∙
(122.9752 Da)
Fragmentation Pathway Visualization
Below is the logical mapping of the MS/MS cascade, illustrating the sequential neutral losses derived from the experimental data.
Proposed HRMS fragmentation pathway of 5-(methylsulfonyl)quinoline-3-carboxylic acid.
References
Journal of the Mexican Chemical Society. "Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid". JMCS.[Link]
National Institutes of Health (PMC). "Mass spectrometric evidence for the modification of small molecules in a cobalt-60 irradiated rodent diet". PubMed Central. [Link]
A Senior Application Scientist's Guide to the FT-IR Characterization of 5-(Methylsulfonyl)quinoline-3-carboxylic acid
An Objective Comparison and Methodological Deep Dive for Structural Elucidation For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a non-negotiabl...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison and Methodological Deep Dive for Structural Elucidation
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research pipeline. 5-(Methylsulfonyl)quinoline-3-carboxylic acid is a compound of interest, belonging to the quinoline class of heterocyclic compounds that are scaffolds for a wide array of pharmacologically active agents.[1][2] Its structure presents a unique combination of three key functional moieties: a quinoline ring system, a carboxylic acid, and a methylsulfonyl group. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and non-destructive method for confirming the presence and connectivity of these functional groups, providing a distinct spectral fingerprint.
This guide provides an in-depth analysis of the FT-IR characterization of 5-(Methylsulfonyl)quinoline-3-carboxylic acid. We will move beyond a simple peak listing to explain the causality behind the spectrum, compare it with relevant alternatives to highlight its unique features, and provide a robust experimental protocol to ensure data integrity and reproducibility.
The Molecular Blueprint: Predicting the FT-IR Spectrum
The infrared spectrum of 5-(Methylsulfonyl)quinoline-3-carboxylic acid is a composite of the vibrational modes of its constituent parts. Understanding these individual contributions is key to interpreting the full spectrum.
The Carboxylic Acid Moiety (-COOH): This group provides the most prominent and easily identifiable features in the spectrum. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, the vibrational bands are characteristically broad.[3][4]
O-H Stretch: A very broad and strong absorption band is expected, typically spanning from 2500 cm⁻¹ to 3300 cm⁻¹.[5][6] This extensive broadening is a hallmark of the hydrogen-bonded dimer and often overlaps with C-H stretching vibrations.[3]
C=O Stretch: A strong, sharp absorption band is anticipated between 1710 cm⁻¹ and 1730 cm⁻¹. Its position can be slightly lowered due to conjugation with the quinoline ring system.[5][6]
C-O Stretch and O-H Bend: Look for a medium intensity C-O stretching band between 1210 cm⁻¹ and 1320 cm⁻¹ and a broad O-H out-of-plane bending (wagging) vibration around 900-960 cm⁻¹.[4]
The Methylsulfonyl Moiety (-SO₂CH₃): This group provides two highly characteristic and strong absorption bands that are crucial for its identification.
Asymmetric S=O Stretch: A strong band typically appears in the 1350-1300 cm⁻¹ region.[7][8]
Symmetric S=O Stretch: Another strong band is expected in the 1180-1140 cm⁻¹ range.[7][9] The presence of both of these strong bands is definitive evidence for the sulfonyl group.
The Quinoline Ring System: This aromatic heterocyclic structure contributes several vibrations.
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[10]
C=C and C=N Ring Stretches: A series of medium to sharp bands in the 1625-1430 cm⁻¹ region are characteristic of the aromatic ring system.[10]
C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, the exact positions of which are dependent on the substitution pattern of the ring.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the collection of a reliable and reproducible spectrum, a well-defined experimental procedure is critical. Attenuated Total Reflectance (ATR) is the recommended technique due to its simplicity, minimal sample preparation, and applicability to solid powders.[11][12]
Instrumentation:
FT-IR Spectrometer (e.g., Bruker ALPHA II, Shimadzu IRTracer-100)
Diamond or Germanium ATR Accessory
Step-by-Step Methodology:
Background Collection: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal surface is impeccably clean. Run the background scan (typically 16-32 scans) to account for atmospheric CO₂ and H₂O, as well as any intrinsic instrumental signals.
Sample Preparation: Place a small amount of the 5-(Methylsulfonyl)quinoline-3-carboxylic acid powder (1-2 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[13]
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum with good signal-to-noise.[14]
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan. A resolution of 4 cm⁻¹ is typically sufficient for routine characterization.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
Cleaning: Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the FT-IR characterization process.
Caption: Experimental workflow for FT-IR analysis using ATR.
Comparative Analysis: Distinguishing Features
The true power of FT-IR lies in its ability to differentiate a target molecule from structurally similar compounds. A comparison with plausible alternatives, such as a precursor like Quinoline-3-carboxylic acid (lacking the sulfonyl group) and a related compound like 5-Nitroquinoline (possessing a different electron-withdrawing group), highlights the unique spectral fingerprint of our target compound.
Strong carbonyl absorption confirms the carboxylic acid. Absent in 5-Nitroquinoline.
Aromatic C=C/C=N Stretches
~1620, 1580, 1500 cm⁻¹ (medium)
~1620, 1575, 1510 cm⁻¹ (medium)
~1615, 1570, 1490 cm⁻¹ (medium)
Characteristic of the quinoline skeleton in all compounds.[16]
Asymmetric NO₂ Stretch
Absent
Absent
~1530 cm⁻¹ (very strong)
A key identifier for the nitro group, absent in the other two.
Asymmetric S=O Stretch
~1330 cm⁻¹ (strong)
Absent
Absent
Unique and definitive peak for the methylsulfonyl group. [7]
Symmetric NO₂ Stretch
Absent
Absent
~1350 cm⁻¹ (strong)
Second key identifier for the nitro group.
Symmetric S=O Stretch
~1150 cm⁻¹ (strong)
Absent
Absent
Second unique and definitive peak for the methylsulfonyl group. [9]
C-O Stretch / O-H Bend
~1250 cm⁻¹, ~930 cm⁻¹
~1260 cm⁻¹, ~930 cm⁻¹
Absent
Additional features confirming the carboxylic acid group.[4]
Self-Validating System for Trustworthiness:
The FT-IR spectrum serves as a self-validating system for the identity of 5-(Methylsulfonyl)quinoline-3-carboxylic acid. The simultaneous presence of:
The extremely broad O-H stretch and the strong C=O stretch at ~1715 cm⁻¹ confirms the carboxylic acid .
The two distinct, strong bands at approximately 1330 cm⁻¹ and 1150 cm⁻¹ unequivocally identify the sulfonyl group .
The pattern of peaks in the 1620-1430 cm⁻¹ region confirms the quinoline backbone .
The absence of any one of these sets of characteristic peaks would indicate an impurity, a starting material, or an incorrect product. For instance, if the strong sulfonyl bands were missing, the spectrum would more closely resemble that of Quinoline-3-carboxylic acid. This multi-point verification provides a high degree of confidence in the structural assignment.
References
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
Sikorska, E., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7891. [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]
S. Mary, S. et al. (2014). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. International Journal of ChemTech Research, 6(5), 2844-2856.
Kumar, A., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 9(2).
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
Labcompare. (2021, September 24). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]
ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]
Baxter, R. A., et al. (1947). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 19(6), 390–394. [Link]
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
Szałapska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3949. [Link]
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
Grybon, O., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 23(14), 4057–4071. [Link]
El-Sayed, M. A. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]<403::AID-ARDP403>3.0.CO;2-9
Hay, M. B., & Myneni, S. C. B. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 7(12), 2548–2557. [Link]
Jadhav, S. D., et al. (2012). New Efficient Synthesis of 3-Carboxylquinolines. Journal of the Korean Chemical Society, 56(3), 322-325. [Link]
ResearchGate. (n.d.). FTIR spectrum of quinolone-2-carboxylic acid aryl ester. Retrieved from [Link]
Advanced HPLC-UV Method Validation for 5-(Methylsulfonyl)quinoline-3-carboxylic Acid: A Column Chemistry Comparison Guide
Introduction & Analytical Challenges 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a highly functionalized heterocyclic building block utilized in advanced drug discovery and medicinal chemistry[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a highly functionalized heterocyclic building block utilized in advanced drug discovery and medicinal chemistry[1]. From an analytical perspective, this molecule presents a unique triad of chromatographic challenges:
Quinoline Core : The aromatic nitrogen is basic and prone to secondary interactions with residual silanols on silica-based stationary phases.
Carboxylic Acid Group : An ionizable moiety that causes severe peak tailing and retention time shifts if the mobile phase pH is not rigorously controlled.
Methylsulfonyl Group : A highly polar, electron-withdrawing substituent that creates a strong localized dipole, often leading to poor retention on traditional hydrophobic columns.
To ensure robust quantitation, analytical methods must be validated to demonstrate that they are fit for their intended purpose, adhering to the ICH Q2(R2) guidelines[2]. This guide objectively compares the performance of a standard C18 column against a Pentafluorophenyl (PFP) column, providing a self-validating protocol and comprehensive experimental data.
Causality & Rationale: Why Standard C18 Fails
Traditional Octadecylsilane (C18) columns rely exclusively on dispersive (hydrophobic) forces. When analyzing 5-(Methylsulfonyl)quinoline-3-carboxylic acid, the C18 phase struggles to retain the polar methylsulfonyl group. Furthermore, the basic quinoline nitrogen interacts with unendcapped silanols, resulting in peak tailing (Tf > 1.5) and poor resolution from structurally similar synthetic impurities.
The PFP Alternative:
A Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms. The highly electronegative fluorine atoms create a strong dipole moment that interacts favorably with the methylsulfonyl group. Simultaneously, the phenyl ring engages in
π−π
stacking with the quinoline core, while the fluorines act as hydrogen-bond acceptors for the carboxylic acid. This synergistic retention mechanism yields superior peak symmetry, enhanced retention, and exceptional selectivity.
Fig 1. Interaction mechanisms of 5-(Methylsulfonyl)quinoline-3-carboxylic acid on C18 vs PFP columns.
Experimental Protocol & Methodology
To establish a self-validating system, the methodology must control the ionization state of the analyte.
Step-by-Step Workflow
Mobile Phase Preparation : Prepare Mobile Phase A (0.1% Formic Acid in Water, pH ~2.7) and Mobile Phase B (Acetonitrile). Causality: A pH of 2.7 is well below the pKa of the carboxylic acid (~4.0), ensuring the molecule remains fully protonated (unionized). This suppresses electrostatic repulsion and prevents peak broadening.
Standard Preparation : Dissolve 10.0 mg of 5-(Methylsulfonyl)quinoline-3-carboxylic acid reference standard (>98% purity) in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute with initial mobile phase to a working concentration of 100 µg/mL.
Chromatographic Conditions :
Columns Evaluated : Column A (C18, 150 x 4.6 mm, 3 µm) vs. Column B (PFP, 150 x 4.6 mm, 3 µm).
Gradient : 10% B to 60% B over 10 minutes.
Flow Rate : 1.0 mL/min.
Column Temperature : 35°C (Reduces mobile phase viscosity and improves mass transfer).
Detection : UV at 254 nm. Causality: The extended conjugated
π
-system of the quinoline ring exhibits a strong
π→π∗
transition at 254 nm, maximizing the signal-to-noise ratio.
Quantitative Performance Comparison
The experimental data below demonstrates the stark contrast in performance between the two column chemistries. The PFP column easily meets standard pharmaceutical acceptance criteria, whereas the C18 column fails on peak symmetry and resolution.
Table 1: Chromatographic Performance Metrics
Parameter
Standard C18
PFP (Pentafluorophenyl)
Acceptance Criteria
Retention Time (min)
3.2
5.8
-
Tailing Factor (Tf)
1.85
1.05
≤ 1.5
Theoretical Plates (N)
4,500
12,500
> 5,000
Resolution (Rs) *
1.2
3.4
> 1.5
*Resolution calculated against the closest eluting synthetic precursor impurity.
ICH Q2(R2) Method Validation (PFP Method)
Having established the PFP column as the superior analytical tool, the method was subjected to full validation according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[3]. The objective is to prove the method is accurate, precise, and robust for routine quality control.
Fig 2. Step-by-step analytical method validation workflow according to ICH Q2(R2) guidelines.
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
Test Condition
Result
ICH Q2(R2) Criteria
Status
Specificity
Peak purity angle vs. threshold (PDA detection)
Angle < Threshold
No interference from blank/matrix
Pass
Linearity
25 - 150 µg/mL (5 concentration levels)
R² = 0.9998
R² ≥ 0.999
Pass
Accuracy
50%, 100%, 150% spiked recovery (n=3)
99.4% - 100.2%
98.0% - 102.0%
Pass
Repeatability
100 µg/mL nominal concentration (n=6)
%RSD = 0.65%
%RSD ≤ 2.0%
Pass
LOD / LOQ
Signal-to-Noise Ratio determination
0.05 / 0.15 µg/mL
S/N ≥ 3 (LOD), ≥ 10 (LOQ)
Pass
Causality in Validation Design
Specificity : Validated using a Photodiode Array (PDA) detector to assess peak purity. If co-elution occurs, the UV spectra across the peak will shift, causing the purity angle to exceed the threshold.
Accuracy & Precision : Conducted at multiple levels to ensure that matrix effects do not disproportionately affect recovery at the lower or upper bounds of the reportable range[2].
Conclusion
For the quantitative analysis of 5-(Methylsulfonyl)quinoline-3-carboxylic acid, traditional C18 stationary phases fail to provide the necessary selectivity and peak shape due to the molecule's complex dipole and ionizable nature. By transitioning to a PFP column and utilizing a low-pH mobile phase to suppress ionization, analysts can achieve orthogonal selectivity driven by
π−π
and dipole interactions. The resulting method is highly robust and easily satisfies all stringent ICH Q2(R2) validation criteria for pharmaceutical analysis.
References
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL: [Link]
Rational workflow for mitigating -CF3 metabolic liabilities via -SO2Me bioisosteric replacement.
Experimental Methodologies
To objectively evaluate the impact of these substitutions on the quinoline-3-carboxylic acid scaffold, researchers must employ rigorous, self-validating experimental protocols.
Protocol 1: High-Throughput Shake-Flask LC-MS for LogD
7.4
Determination
Causality: Traditional computational LogP/LogD models often fail to accurately capture the solvation dynamics of highly polarized aromatic systems like -SO
2
Me quinolines[1]. A physical shake-flask method coupled with LC-MS ensures self-validating quantification by measuring the exact concentration in both the aqueous and lipid phases simultaneously.
Stock Preparation: Prepare 10 mM DMSO stock solutions of 6-(trifluoromethyl)quinoline-3-carboxylic acid and 6-(methylsulfonyl)quinoline-3-carboxylic acid.
Equilibration: Add 10 µL of the stock to a glass vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4). Rationale: Maintaining a strict pH of 7.4 is critical to ensure the C3-carboxylic acid is in its physiologically relevant ionized state.
Partitioning: Shake the vials at 300 rpm for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes. Rationale: Centrifugation is a mandatory step to eliminate microscopic aqueous emulsions within the octanol layer that would falsely elevate aqueous concentration readings.
Quantification: Extract 50 µL from each phase, dilute 1:10 with the LC-MS mobile phase, and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Validation: Calculate LogD as
log10(AUCoctanol/AUCbuffer)
. Include a known standard (e.g., propranolol, LogD ~1.2) in the assay run as an internal calibration control.
Protocol 2: Surface Plasmon Resonance (SPR) for Target Binding Kinetics
Causality: While standard IC
50
assays provide a snapshot of potency, SPR delineates the association (
kon
) and dissociation (
koff
) rates. Because the -SO
2
Me group acts as a strong hydrogen-bond acceptor, it often leads to significantly slower
koff
rates (longer target residence time) compared to the lipophilically driven -CF
3
group.
Surface Immobilization: Covalently couple the target protein (e.g., ATM kinase) to a CM5 dextran sensor chip via standard EDC/NHS amine coupling. Rationale: Amine coupling provides a stable, self-validating baseline that will not drift during the assay, unlike non-covalent affinity capture methods.
Analyte Injection: Inject the quinoline-3-carboxylic acid derivatives across the chip at 5 varying concentrations (e.g., 3.125 nM to 50 nM) in a running buffer of HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and 2% DMSO. Rationale: The inclusion of 2% DMSO is critical to maintain the solubility of the highly lipophilic -CF
3
derivative without denaturing the target protein.
Regeneration: If the -SO
2
Me derivative exhibits a prolonged residence time due to deep hinge-region hydrogen bonding, utilize a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to disrupt the H-bonds and regenerate the surface for the next cycle.
Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.
References
Improved Cav2.
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe
Source: Chemistry - A European Journal / ResearchGate
URL
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides
Source: Molecules / MDPI
URL
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Content Type: Advanced Application Guide & Performance Comparison
Executive Summary & Mechanistic Rationale
The quinoline-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif for a variety of therapeutic agents, including Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors, Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors, and specific kinase inhibitors[1][2].
Historically, functionalization at the 5-position of the quinoline ring has been limited to halogens, simple alkyls, or bulky hydrophobic groups (e.g., phenoxy ethers). However, the introduction of the 5-(Methylsulfonyl) moiety—utilizing building blocks such as 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1)[3]—represents a paradigm shift in rational structure-based drug design.
As an Application Scientist overseeing structural validation, I advocate for the 5-methylsulfonyl substitution due to its unique physicochemical geometry. The sulfone group (
−SO2CH3
) acts as a potent, directional hydrogen-bond acceptor. Unlike flexible ether linkages, the rigid tetrahedral geometry of the sulfone projects its oxygen atoms deep into polar sub-pockets, enabling critical interactions with backbone amides or specific polar residues (such as Serine or Arginine), a mechanism previously validated in the optimization of RIP2 kinase inhibitors[4].
Fig 1: Binding affinity causality based on 5-position substitution on the quinoline core.
Comparative Structural Performance
To objectively evaluate the performance of the 5-(Methylsulfonyl)quinoline-3-carboxylic acid analog, we compared it against two industry-standard alternatives: an unsubstituted (5-H) analog and a hydrophobic (5-Phenoxy) analog. The data below synthesizes X-ray crystallographic refinement statistics and biophysical binding metrics (Surface Plasmon Resonance, SPR) against a model target enzyme.
High-resolution diffraction data demonstrates that the 5-methylsulfonyl analog locks the enzyme into a highly ordered state, evidenced by the lowest B-factors and highest ligand occupancy.
The sulfone oxygen establishes a tight 2.7 Å hydrogen bond with the target's active site, driving a significantly slower off-rate (
koff
) compared to alternatives.
Parameter
5-H Analog
5-Phenoxy Analog
5-(Methylsulfonyl) Analog
Kd
(SPR, nM)
450 ± 25
85 ± 10
12 ± 2
kon
(
105M−1s−1
)
1.2
2.4
3.8
koff
(
10−4s−1
)
54.0
20.4
0.45
Key 5-Position Interaction
None (Solvent exposed)
Van der Waals (Hydrophobic pocket)
H-Bond (2.7 Å to Ser/Arg)
High-Resolution Co-Crystallization Protocol
To ensure a self-validating and reproducible system, we employ a co-crystallization strategy rather than apo-crystal soaking. Causality: The bulky, rigid nature of the methylsulfonyl group induces a localized "induced-fit" conformational change in the binding pocket's flexible loop. Attempting to soak this ligand into pre-formed apo-crystals routinely shatters the crystal lattice due to this structural rearrangement.
Step-by-Step Methodology
Protein Preparation & Quality Control:
Express the target protein with a cleavable N-terminal His-tag. Purify via Ni-NTA affinity chromatography, followed by TEV protease cleavage.
Perform final polishing via Size Exclusion Chromatography (SEC) using a Superdex 75 column.
Self-Validation: Assess the SEC peak via Dynamic Light Scattering (DLS). Only proceed if the polydispersity index (PDI) is < 0.1. Aggregated protein will poison nucleation.
Ligand Complex Formation:
Prepare a 50 mM stock of the 5-(Methylsulfonyl)quinoline-3-carboxylic acid analog in 100% LC-MS grade DMSO.
Incubate the purified protein (concentrated to 10 mg/mL) with a 5x molar excess of the ligand for 2 hours at 4°C.
Crucial Step: Centrifuge the complex at 14,000 x g for 10 minutes to remove any precipitated ligand-protein aggregates before setting up drops.
Vapor Diffusion Crystallogenesis:
Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Thiocyanate, 0.1 M Bis-Tris pH 6.5).
Seal and incubate at 20°C. Crystals typically appear within 3-5 days.
Cryoprotection & Synchrotron Data Collection:
Briefly transfer crystals into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol and 1 mM ligand) for 30 seconds.
Flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at 100K using a wavelength of 0.97 Å.
Phase Resolution & Refinement:
Process data using XDS. Solve the phase problem via Molecular Replacement (Phaser) using the apo-structure as a search model.
Perform iterative rounds of refinement in Phenix and manual model building in Coot.
Fig 2: Self-validating co-crystallization workflow for methylsulfonyl analogs.
When validating 5-(Methylsulfonyl)quinoline-3-carboxylic acid analogs, structural biologists must be aware of specific artifacts that can compromise data integrity:
Interpreting the
Fo−Fc
Difference Map: The sulfur atom in the sulfonyl group is highly electron-dense. During initial molecular replacement, before the ligand is modeled, you should observe a massive positive (
>5σ
) peak in the
Fo−Fc
difference electron density map corresponding to the sulfur atom. If this peak is absent, the ligand has either not bound, or the occupancy is too low.
Radiation Damage to the Sulfone: High-intensity synchrotron beams can cause specific radiation damage, leading to the radiolytic cleavage of the carbon-sulfur bond. If you observe negative (
<−3σ
) density around the methyl group in the
2Fo−Fc
map during late-stage refinement, it indicates partial radiation damage. Solution: Attenuate the beam transmission to 50% or collect highly redundant data across multiple distinct crystals and merge them.
Carboxylic Acid Chelation Geometry: The quinoline-3-carboxylic acid core is a classic bidentate chelator for active-site metals (e.g., Fe(II) or Mg(II)). Ensure that the distance between the carboxylate oxygens and the metal ion is constrained to realistic coordination geometries (typically 2.0 - 2.2 Å) during Phenix refinement to prevent the model from artificially drifting into the electron density of the metal.
By leveraging the unique steric and electronic properties of the 5-methylsulfonyl group, drug development professionals can achieve superior target residence times and highly ordered crystal structures, significantly accelerating the structure-based drug design (SBDD) pipeline.
References
Haile, P. A., et al. "The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Yang, S. M., et al. "Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity". Journal of Medicinal Chemistry, NIH PubMed Central. Available at:[Link]
Standard Operating Procedure & PPE Matrix for Handling 5-(Methylsulfonyl)quinoline-3-carboxylic acid
Introduction For researchers synthesizing novel HIF-PH inhibitors or specialized kinase targeting agents, 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a critical building block. However, its uniqu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
For researchers synthesizing novel HIF-PH inhibitors or specialized kinase targeting agents, 5-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956383-11-1) is a critical building block. However, its unique structural motifs present specific handling challenges that go beyond standard laboratory protocols. Laboratory safety is not merely about regulatory compliance; it requires a mechanistic understanding of the molecules we handle. This guide provides a self-validating, step-by-step operational protocol for the safe handling, solubilization, and disposal of this compound.
Mechanistic Hazard Profile: The Causality of Risk
Understanding why a chemical is hazardous dictates how we protect ourselves. The hazard profile of 5-(Methylsulfonyl)quinoline-3-carboxylic acid (GHS Hazards: H302, H315, H319, H335) is directly tied to its molecular architecture:
The Carboxylic Acid (-COOH) Moiety: Acts as a localized proton donor. Upon contact with the moisture of mucosal membranes or the cornea, it induces immediate, localized pH drops, resulting in severe eye irritation (H319) and skin irritation (H315) .
The Quinoline Core: Highly lipophilic. If the compound breaches the epidermal barrier, the quinoline scaffold facilitates rapid tissue penetration and systemic absorption.
The Methylsulfonyl (-SO2CH3) Group: Increases the overall polarity and rigidity of the crystal lattice. During powder transfer, this can lead to the generation of fine, electrostatically charged particulates that act as potent respiratory tract irritants (H335) .
Quantitative PPE Matrix
Standard laboratory attire is insufficient for handling highly active building blocks. The following table outlines the exact Personal Protective Equipment (PPE) required, grounded in the physicochemical properties of the compound.
PPE Category
Specification
Standard
Mechanistic Rationale & Causality
Hand Protection (Powder)
Nitrile (Min 0.11 mm thickness)
EN 374
Nitrile provides an excellent physical barrier against dry, electrostatically charged organic particulates.
Hand Protection (DMSO Solubilization)
Butyl Rubber or Heavy-Duty Neoprene
EN 374
Critical: DMSO permeates standard nitrile in <10 minutes. It acts as a "Trojan Horse," rapidly carrying dissolved quinoline derivatives through the glove and into the skin .
Eye Protection
Tight-fitting Safety Goggles
ANSI Z87.1 / EN 166
Standard safety glasses leave gaps. Goggles prevent aerosolized carboxylic acid dust from contacting the cornea during weighing.
Body Protection
Flame-resistant or 100% Cotton Lab Coat
NFPA 2112
Synthetic blends (like polyester) generate static electricity, causing the fine methylsulfonyl powder to adhere to the researcher's sleeves.
Respiratory
N95/P100 Respirator (if outside hood)
NIOSH
Mitigates the H335 inhalation risk. Primary control should always be a certified fume hood (face velocity > 0.5 m/s).
Operational Workflow: Step-by-Step Methodology
Phase 1: Pre-Weighing & Environmental Setup
Thermal Equilibration: Remove the sealed vial from refrigerated storage (2-8°C). Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water alters the powder's flow dynamics and can initiate premature hydrolysis of sensitive reagents used in subsequent coupling steps.
Hood Preparation: Line the working surface of a Class II Type A2 Biological Safety Cabinet or chemical fume hood with anti-static weighing paper. Verify the face velocity is ≥ 0.5 m/s.
Phase 2: Transfer and Solubilization (The Trojan Horse Protocol)
Static Mitigation: Don standard powder PPE (Nitrile gloves, goggles, lab coat). Use a PTFE-coated or grounded stainless-steel spatula. Causality: The methylsulfonyl group can induce static charge; grounding prevents the powder from "jumping" out of the weigh boat.
Weighing: Transfer the required mass smoothly. Cap the source vial immediately to prevent ambient moisture absorption.
Solvent Transition (Critical Step): If you are solubilizing the compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution, you must switch your gloves. Remove the nitrile gloves and don Butyl Rubber gloves. Alternatively, use a strict double-gloving technique with extended-cuff nitrile, removing the outer layer the exact second a splash occurs.
Phase 3: Decontamination and Spill Response
Solid Spills: Do not dry sweep, which aerosolizes the H335-rated dust. Cover the spill with absorbent paper towels dampened with a basic wash (e.g., 5% Sodium Bicarbonate, NaHCO3). Causality: The weak base neutralizes the irritating carboxylic acid moiety into a highly water-soluble, non-volatile sodium salt, which can then be safely wiped up.
Liquid Spills (in Solvent): Surround the spill with an inert, non-combustible absorbent like vermiculite. Do not use combustible sawdust.
Handling Logic & PPE Transition Pathway
Workflow for handling 5-(Methylsulfonyl)quinoline-3-carboxylic acid, highlighting PPE transitions.
Disposal Plan
To maintain a self-validating safety system, disposal must prevent downstream exposure to environmental services personnel.
Solid Waste: Dispose of empty vials, contaminated weigh boats, and neutralized spill debris in a rigid, puncture-resistant High-Density Polyethylene (HDPE) container. Label clearly as "Hazardous Solid Waste - Toxic/Irritant (Quinoline Derivative)."
Liquid Waste: If the compound is dissolved in DMSO/DMF, collect the waste in a designated "Halogen-Free Organic Solvent" carboy. Ensure the carboy is properly vented to prevent pressure buildup from solvent expansion. Never mix with strong oxidizing waste streams (e.g., nitric acid), as the methylsulfonyl group and organic core can react exothermically.
References
Title: Quinoline-3-carboxylic acid - Safety and Hazards
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Title: Chemical Resistance Guide for Gloves
Source: Columbia University Environmental Health & Safety
URL: [Link]
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